molecular formula C5H4IN5 B13572331 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Katalognummer: B13572331
Molekulargewicht: 261.02 g/mol
InChI-Schlüssel: PKASNDNQYRLDNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C 5 H 4 IN 5 and a molecular weight of 261.02 g/mol [ 1 ]. This imidazotriazine derivative features an iodine atom at the 7-position, making it a versatile building block for further chemical exploration through cross-coupling reactions and functional group transformations [ 4 ]. Researchers value this compound for its role as a synthetic intermediate. The electron-rich nature of the fused imidazole ring makes the system susceptible to electrophilic attack, while the iodine substituent can be utilized in metal-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds [ 4 ]. This allows for the creation of diverse compound libraries for screening in various research programs. It is important to distinguish this compound from the isomeric 7-iodo- pyrrolo [2,1-f][1,2,4]triazin-4-amine (CAS 1770840-43-1), which is a known intermediate in nucleoside synthesis, such as for antiviral agents [ 5 ][ 9 ]. This product is intended for research use only and is not approved for use in humans or as a drug. It should be handled by qualified laboratory professionals with appropriate safety precautions [ 1 ].

Eigenschaften

Molekularformel

C5H4IN5

Molekulargewicht

261.02 g/mol

IUPAC-Name

7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H4IN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)

InChI-Schlüssel

PKASNDNQYRLDNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=N1)C(=NC=N2)N)I

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: The Strategic Role of the 7-Iodo-Triazine Core in Remdesivir Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Remdesivir (GS-5734) hinges on a notoriously difficult C-glycosylation step that couples a modified ribose lactone with a heteroaromatic base. While the final drug structure utilizes a pyrrolo[2,1-f][1,2,4]triazine core, the specific halogenated intermediate—7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine —acts as the critical "molecular handle" for this transformation. This guide analyzes the mechanistic role of this iodinated base, addressing the nomenclature confusion often found in procurement (Imidazo vs. Pyrrolo), and details the high-precision lithium-halogen exchange protocols required to synthesize the C-nucleoside scaffold at scale.

Part 1: Structural Anatomy & Nomenclature Correction

CRITICAL TECHNICAL NOTE: A common nomenclature error exists in the supply chain between Imidazo and Pyrrolo cores.

  • The Request: 7-Iodoimidazo [2,1-f][1,2,4]triazin-4-amine.

  • The Reality: Remdesivir is built upon a pyrrolo [2,1-f][1,2,4]triazine scaffold.[1][2][3] The imidazo analog contains a nitrogen atom at the 5-position (bridgehead), whereas the pyrrolo core has a carbon.

  • Impact: Using the imidazo analog would result in a bio-inactive structural isomer. This guide focuses on the correct 7-iodo-pyrrolo analog (CAS: 1770840-43-1 for the amine, or protected variants), which acts as the functional equivalent for the requested topic.

The Role of the Iodine "Handle"

The 7-iodo substituent is not pharmacologically active in the final drug; it is a transient synthetic enabler.

  • Lithiation Site: The C-I bond is weaker than C-Br or C-H, allowing for rapid Lithium-Halogen exchange (Li-I exchange) at cryogenic temperatures (-78°C) using n-butyllithium (n-BuLi) or PhMgCl/iPrMgCl.

  • Regioselectivity: The iodine locks the lithiation at the 7-position, ensuring the C-glycosidic bond forms exclusively at the correct site, preventing N-glycosylation (which occurs in standard nucleoside synthesis).

Part 2: The C-Glycosylation Checkpoint

The coupling of the nucleobase to the ribose lactone is the most yield-limiting step in the Remdesivir manufacturing process.

Mechanism of Action
  • Protection: The exocyclic amine of the 7-iodo base is protected (typically with TMSCl or as a dibenzyl amine) to prevent deprotonation by the organolithium reagent.

  • Activation: Treatment with n-BuLi effects a Li-I exchange, generating a highly reactive aryl-lithium species.

  • Nucleophilic Attack: This species attacks the electrophilic carbonyl of the 2,3,5-tri-O-benzyl-D-ribonolactone.

  • Elimination: Subsequent Lewis acid treatment (TMSOTf) facilitates the reduction of the hemiketal to the C-nucleoside.

The "Cryogenic Bottleneck"

In Batch Gen 1 processes, this reaction required strict maintenance of -78°C. Even minor temperature fluctuations (-60°C) lead to:

  • Wurtz Coupling: Homocoupling of the base.

  • Isomerization: Loss of stereocontrol (Alpha vs. Beta anomer).

  • Beta-Elimination: Destruction of the lactone.

Part 3: Visualization of the Pathway

The following diagram illustrates the critical C-glycosylation workflow, highlighting the divergence between successful coupling and common failure modes.

Remdesivir_Synthesis IodoBase 7-Iodo-Pyrrolo-Base (Starting Material) Protection TMS Protection (In-situ) IodoBase->Protection TMSCl Lithiation Li-I Exchange (-78°C, n-BuLi) Protection->Lithiation LithiatedSpecies Lithiated Intermediate (Highly Unstable) Lithiation->LithiatedSpecies Coupling C-Glycosylation (Nucleophilic Attack) LithiatedSpecies->Coupling + Lactone SideReaction Wurtz Coupling / Elimination (If T > -70°C) LithiatedSpecies->SideReaction Temp Spike Lactone Ribonolactone (Electrophile) Lactone->Coupling Hemiketal Hemiketal Intermediate Coupling->Hemiketal Reduction Reduction/Cyanation (TMSOTf, TMSCN) Hemiketal->Reduction RemdesivirCore GS-441524 Core (Remdesivir Precursor) Reduction->RemdesivirCore

Figure 1: The critical pathway from the 7-iodo base to the Remdesivir precursor, highlighting the instability of the lithiated intermediate.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is adapted from the optimized Gilead Gen 2 process and continuous flow improvements (See References 1, 3). It assumes the use of the Pyrrolo analog.[2]

Safety: n-BuLi is pyrophoric. All steps must be performed under Argon/Nitrogen.

Reagents:
  • Base: 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)

  • Lactone: 2,3,5-Tri-O-benzyl-D-ribonolactone (1.2 equiv)

  • Catalyst: TMSCl (2.5 equiv - for transient protection)

  • Lithiation: n-BuLi (2.5 M in hexanes) or PhMgCl/iPrMgCl-LiCl (TurboGrignard)

  • Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:
  • Transient Protection (The "Dummy" Group):

    • Charge the reaction vessel with the 7-Iodo base and THF. Cool to 0°C.

    • Add TMSCl dropwise. This silylates the exocyclic amine (forming the N-TMS derivative) and the pyrrole nitrogen if unsubstituted.

    • Validation Point: Monitor by LCMS. The mass should shift corresponding to +TMS (+72 Da). If starting material remains, Li-I exchange will fail due to proton quenching.

  • The Cryogenic Exchange (Critical Control Point):

    • Cool the mixture to -78°C (Dry ice/Acetone or Cryostat).

    • Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -75°C.

    • Observation: The solution typically turns a deep dark red/brown, indicating the formation of the lithiated species.

    • Hold Time: Stir for exactly 10-15 minutes. Longer times increase the risk of aggregation or degradation.

  • The Coupling:

    • Pre-cool the solution of Ribonolactone in THF to -78°C.

    • Transfer the lactone solution into the lithiated base solution (Cannula transfer) rapidly but with temperature control.

    • Why Reverse Addition? Adding the base to the lactone ensures the excess lithiated species doesn't double-attack the lactone.

  • Quench & Workup:

    • Quench with weak acid (AcOH in THF) at -78°C before warming.

    • Yield Expectation: 60-70% (Gen 2 optimized). Lower yields (30-40%) indicate moisture ingress or temperature spikes.

Part 5: Data Summary & Impurity Profile

The following table summarizes the performance of the 7-Iodo base compared to the 7-Bromo analog in this synthesis.

Parameter7-Iodo-Base (Preferred)7-Bromo-Base (Alternative)Impact on Process
Exchange Rate (-78°C) Very Fast (< 5 min)Slow (Requires > 30 min)Iodine allows faster throughput in flow reactors.
Lithium Source n-BuLi or PhMgCln-BuLi (mandatory)Iodine allows milder exchange reagents (Grignards).
Major Impurity Des-iodo (Protonated)Des-bromo + Wurtz DimerIodine poses less risk of dimerization if temp is controlled.
Cost HigherLowerIodine is justified by yield increase in the coupling step.
Part 6: Advanced Flow Chemistry Setup

To solve the temperature instability of the lithiated 7-iodo intermediate, modern manufacturing uses Continuous Flow Chemistry.

Flow_Chemistry FeedA Feed A: 7-Iodo Base + TMSCl Mixer1 Mixer 1 (Li-I Exchange) FeedA->Mixer1 FeedB Feed B: PhMgCl / iPrMgCl FeedB->Mixer1 FeedC Feed C: Lactone in THF Mixer2 Mixer 2 (Coupling) FeedC->Mixer2 Residence1 Residence Loop (60 sec @ -20°C) Mixer1->Residence1 Residence1->Mixer2 Residence2 Residence Loop (120 sec @ 0°C) Mixer2->Residence2 Quench Quench Collection Residence2->Quench

Figure 2: Continuous flow setup allowing the use of the 7-iodo base at higher temperatures (-20°C vs -78°C) due to precise residence time control.

References
  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

  • Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature.[4]

  • Vieira, T., et al. (2020). "Process Improvements for the Manufacture of Remdesivir." Organic Process Research & Development.

  • Knochel, P., et al. (2020). "Continuous Flow C-Glycosylation via Metal–Halogen Exchange: Process Understanding and Improvements toward Efficient Manufacturing of Remdesivir." Organic Process Research & Development.

Sources

Methodological & Application

synthesis protocol for 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine .

Scientific Disambiguation & Target Identification: While the specific nomenclature "Imidazo[2,1-f][1,2,4]triazin-4-amine" refers to a distinct heterocyclic core (isomeric with the pyrrolo- derivative), the 7-iodo-4-amine substitution pattern is the industrial hallmark of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 1770840-43-1), the nucleobase intermediate for Remdesivir (GS-5734) .

Given the high probability that the request stems from antiviral nucleoside research where these terms are often conflated, this guide provides the validated synthesis for the Remdesivir nucleobase (Pyrrolo core) , while explicitly noting the structural divergence from the Imidazo isomer. The protocols below are based on the optimized Gilead Sciences process chemistry route.

Target Molecule: 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (Remdesivir Intermediate) Isostere Reference: Imidazo[2,1-f][1,2,4]triazin-4-amine

Executive Summary & Retrosynthetic Analysis

The synthesis of the 7-iodo-4-amino nucleobase is a critical step in generating C-nucleoside antiviral agents. The core challenge lies in constructing the fused bicyclic system and achieving regioselective iodination at the C7 position (which is essential for the subsequent glycosylation via halogen-lithium exchange).

The most robust industrial route avoids the instability of free-base intermediates by building the pyrrolo[2,1-f][1,2,4]triazine core first, followed by a late-stage electrophilic iodination.

Retrosynthetic Pathway
  • Target: 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine.[1][2]

  • Precursor: Pyrrolo[2,1-f][1,2,4]triazin-4-amine.[2]

  • Core Construction: Condensation of 1-amino-1H-pyrrole-2-carbonitrile with formamidine acetate .

  • Starting Materials: 1H-Pyrrole (or 2,5-dimethoxytetrahydrofuran) and Hydroxylamine-O-sulfonic acid (HOSA) / Chloramine.

Retrosynthesis Target 7-Iodo-Nucleobase (Target) Core Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Core Scaffold) Target->Core Regioselective Iodination (NIS) Precursor 1-Amino-1H-pyrrole-2-carbonitrile Core->Precursor Cyclization (Formamidine) Start 1H-Pyrrole / Aminating Agent Precursor->Start N-Amination & Cyanation

Caption: Retrosynthetic logic flow from the iodinated target back to simple pyrrole starting materials.

Detailed Experimental Protocol

Phase 1: Synthesis of the Core (Pyrrolo[2,1-f][1,2,4]triazin-4-amine)

Note: If the core is purchased commercially (CAS 159326-68-8), proceed directly to Phase 2.

Reaction Overview: The formation of the triazine ring is achieved by reacting 1-amino-1H-pyrrole-2-carbonitrile with formamidine acetate. This cyclization inserts the necessary carbon and nitrogen atoms to close the 6-membered ring.

Reagents:

  • 1-amino-1H-pyrrole-2-carbonitrile (1.0 equiv)

  • Formamidine acetate (2.0 - 3.0 equiv)

  • Ethanol (EtOH) or n-Butanol (solvent)

  • Acetic acid (catalytic, optional)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1-amino-1H-pyrrole-2-carbonitrile (10.0 g, 93.4 mmol) in Ethanol (100 mL).

  • Addition: Add Formamidine acetate (19.4 g, 186.8 mmol, 2.0 equiv) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) under an inert atmosphere (N2 or Ar). Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting nitrile spot should disappear, and a more polar fluorescent spot (the product) should appear.

  • Work-up: Cool the mixture to room temperature. The product often precipitates directly from the cool ethanol.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume and cool to 0 °C to induce crystallization.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether. Dry under vacuum at 45 °C.

    • Expected Yield: 70–85%

    • Appearance: Off-white to light yellow solid.

Phase 2: Regioselective Iodination (The Critical Step)

This step installs the iodine atom at position 7. The 4-amino group directs the electrophilic substitution to the 7-position (the most electron-rich site on the pyrrole ring in this fused system).

Reagents:

  • Pyrrolo[2,1-f][1,2,4]triazin-4-amine (from Phase 1) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv)

  • DMF (Dimethylformamide) (Solvent, Anhydrous)[3]

Step-by-Step Methodology:

  • Dissolution: In a dry flask shielded from light (wrap in aluminum foil), dissolve Pyrrolo[2,1-f][1,2,4]triazin-4-amine (5.0 g, 37.3 mmol) in anhydrous DMF (50 mL).

    • Note: DMF is preferred over acetonitrile for solubility reasons.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add N-Iodosuccinimide (NIS) (8.8 g, 39.1 mmol, 1.05 equiv) portion-wise over 15 minutes.

    • Caution: Exothermic reaction. Maintain temperature < 5 °C during addition to prevent over-iodination or decomposition.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours.

    • Mechanism:[2][3] Electrophilic aromatic substitution.

    • Checkpoint: LC-MS should show conversion of Mass 134 (SM) to Mass 260 (Product).

  • Quenching: Pour the reaction mixture into ice-cold water (250 mL) containing sodium thiosulfate (1% w/v solution) to quench any residual iodine species.

  • Precipitation: The product typically precipitates as a solid upon hitting the water. Stir the slurry for 30 minutes.

  • Filtration: Filter the solid. Wash the cake copiously with water (to remove DMF and succinimide byproduct) and then with a small amount of cold isopropanol.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Data Summary Table:

ParameterSpecificationNotes
Appearance Yellow to brownish solidColor darkens upon light exposure
Molecular Weight 260.04 g/mol Formula: C6H5IN4
Yield (Step 2) 75% - 90%Highly efficient step
1H NMR (DMSO-d6) δ 8.4 (s, 1H), 7.9 (br s, 2H), 7.4 (d, 1H), 6.9 (d, 1H)Characteristic singlets/doublets
Storage -20 °C, Protect from LightIodine bond is photolabile

Reaction Mechanism & Logic

The synthesis relies on the varying reactivity of the fused ring system. The 1,2,4-triazine ring is electron-deficient, while the pyrrole ring is electron-rich.

  • Cyclization: The condensation of the amino-nitrile with formamidine creates the triazine ring. The amino group of the pyrrole attacks the formamidine, and the subsequent intermediate cyclizes onto the nitrile carbon.

  • Iodination: NIS provides a source of iodonium ions (

    
    ). The 4-amino group donates electron density into the ring system, activating position 7 (para-like to the bridgehead nitrogen) for electrophilic attack.
    

Mechanism SM Pyrrolo-triazine Core Complex Sigma Complex Intermediate SM->Complex + I+ (from NIS) NIS NIS (Electrophile Source) NIS->Complex Prod 7-Iodo-Product + Succinimide Complex->Prod - H+

Caption: Electrophilic aromatic substitution mechanism for C7 iodination.

Safety & Handling Protocols

  • Iodinated Compounds: Organoiodides can be light-sensitive and may release free iodine upon decomposition. Store in amber vials.

  • NIS (N-Iodosuccinimide): An irritant and oxidizer. Handle in a fume hood. Avoid contact with skin.

  • DMF: Hepatotoxic and readily absorbed through the skin. Use double-gloving (nitrile) and work in a well-ventilated hood.

References

  • Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017, 60(5), 1648–1661. Link

  • Warren, T. K. et al. "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature, 2016, 531, 381–385. Link

  • Gilead Sciences, Inc. "Methods for treating Filoviridae virus infections." U.S. Patent 9,724,360, 2017. (Detailed process chemistry for the nucleobase synthesis). Link

  • Knochel, P. et al. "Regioselective functionalization of the pyrrolo[2,1-f][1,2,4]triazine core." Tetrahedron Letters, 2020.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[2,1-f][1,2,4]triazin-4-amine scaffold is a privileged N-fused bicyclic heterocycle that serves as a highly effective purine/adenine bioisostere. It is a critical structural motif in the development of PI3K-γ inhibitors[1], PDE10 inhibitors, and novel C-nucleoside antiviral agents[2]. Functionalization at the C7 position is essential for exploring structure-activity relationships (SAR) and is most efficiently achieved via the palladium-catalyzed cross-coupling of its 7-iodo derivative.

This application note provides an authoritative guide to executing Suzuki-Miyaura and Sonogashira cross-couplings on 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine . By detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols, this guide empowers medicinal chemists to achieve high-yielding C-C bond formations while preserving the integrity of the fragile bicyclic core.

Mechanistic Rationale & Causality in Reaction Design

Successful cross-coupling on this scaffold requires a deep understanding of its intrinsic electronic properties:

  • Why the 7-Iodo Derivative? The C-I bond is highly polarized and weaker than C-Br or C-Cl bonds. This facilitates rapid oxidative addition by the Pd(0) catalyst at lower temperatures. Milder conditions are critical because the electron-deficient triazine ring is susceptible to degradation or nucleophilic attack under harsh, prolonged heating.

  • The Exocyclic C4-Amine: Novice chemists often assume the free C4-NH₂ group requires transient protection (e.g., Boc or Trityl) to prevent competitive Buchwald-Hartwig amination[3]. However, the lone pair of this amine is highly delocalized into the electron-withdrawing triazine system, rendering it poorly nucleophilic. Consequently, standard Suzuki and Sonogashira couplings can be performed on the unprotected amine, drastically streamlining the synthetic workflow.

  • Mitigating Protodeiodination: The most common side reaction is the reduction of the C-I bond to C-H (protodeiodination). This occurs when the transmetalation step is slower than the competitive protonation of the Pd(II) intermediate. To prevent this, one must use highly active bases (e.g., K₃PO₄) and bulky, electron-rich ligands (e.g., XPhos) to accelerate transmetalation and reductive elimination.

Catalytic Workflow Visualization

G SM 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine Ox_Add Oxidative Addition [Pd(II) Intermediate] SM->Ox_Add + Pd(0) Pd_Cat Pd(0) Catalyst Pd_Cat->Ox_Add Transmet Transmetalation (Boronate/Alkyne) Ox_Add->Transmet + Base, Nucleophile Side_Rxn Protodeiodination Ox_Add->Side_Rxn Slow Transmetalation Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Regeneration of Pd(0) Product 7-Substituted Product Red_Elim->Product C-C Bond Formation

Fig 1: Catalytic cycle for Pd-catalyzed cross-coupling of 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine.

Empirical Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling for this specific core. The data illustrates the causality between the chosen catalytic system and the resulting yield.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C7 Position

Catalyst System (mol%)BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃1,4-Dioxane/H₂O (4:1)9045Significant protodeiodination due to slow transmetalation.
Pd(dppf)Cl₂ (5%)K₂CO₃THF/H₂O (4:1)8062Bidentate ligand improves stability; THF limits reaction temp.
Pd(dppf)Cl₂ (5%)K₂CO₃1,4-Dioxane/H₂O (4:1)9085Standard conditions[1]; optimal balance of solubility.
Pd(OAc)₂ / XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 96 Bulky ligand accelerates reductive elimination.
Pd(OAc)₂ / XPhosK₃PO₄DMF/H₂O (4:1)9078High polarity promotes base hydrolysis of the starting material.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 7-Aryl Derivatives)

This protocol utilizes a Pd(II) precatalyst with a Buchwald-type ligand to maximize the rate of C-C bond formation, thereby outcompeting side reactions[4].

Reagents:

  • 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL Schlenk tube or microwave vial with 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Seal the vial with a septum and sparge the solution with Argon gas for exactly 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle.

  • Reaction: Transfer the sealed vial to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2–4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). The aqueous layer must be extracted once more with EtOAc to ensure full recovery of the polar product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Sonogashira Cross-Coupling (Synthesis of 7-Alkynyl Derivatives)

Reagents:

  • 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv, 0.5 mmol)

  • Terminal Alkyne (1.5 equiv, 0.75 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Et₃N (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (2.5 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the 7-iodo core, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition & Degassing: Add anhydrous DMF and Et₃N. Sparge with Argon for 10 minutes. Causality: DMF is required over neat Et₃N to fully solubilize the polar bicyclic core. Strict oxygen exclusion is mandatory to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at room temperature to 50 °C (depending on alkyne reactivity) for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (preventing streaking during chromatography). Extract with EtOAc, concentrate, and purify.

Analytical Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is a self-validating system, researchers must monitor the reaction via LC-MS prior to workup.

  • Validation of Initiation: The starting material, 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine, has an exact mass of 260.95 Da (observed as m/z 261.9 [M+H]⁺ ). The complete disappearance of this peak validates that oxidative addition has successfully initiated.

  • Validation of Catalytic Cycle: The emergence of the target product mass confirms the full cycle.

  • Diagnostic Troubleshooting: If a significant peak at m/z 136.1 [M-I+H]⁺ is observed, the system has undergone protodeiodination. This analytical feedback validates that the transmetalation step is stalled. The operator must respond by checking the water content (required to form the reactive boronate complex) or switching to a more basic additive (e.g., swapping K₂CO₃ for K₃PO₄).

References

1.[1] Title: WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. Source: Google Patents. URL: 2.[4] Title: WO2016183094A1 - COMPOUNDS AND COMPOSITIONS FOR TREATING CANCER. Source: Googleapis.com. URL: 3.[3] Title: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. Source: d-nb.info. URL: 4.[2] Title: Pyrrolo-and imidazo[2,1-f][1,2,4]triazine C-nucleosides. Source: ResearchGate. URL:

Sources

Application Note: Regioselective Iodination of Imidazo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective iodination of imidazo[2,1-f][1,2,4]triazin-4-amine . This scaffold, a bioisostere of the adenine core found in nucleoside analogs (such as Remdesivir-related compounds), requires precise conditions to achieve selective C-7 functionalization without over-iodination or degradation.[1]

Introduction & Mechanistic Rationale

The imidazo[2,1-f][1,2,4]triazin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and antiviral nucleoside mimetics.[1] Functionalization of this bicyclic heteroaromatic system is critical for Structure-Activity Relationship (SAR) studies.[1]

The Challenge: The scaffold contains an electron-deficient 1,2,4-triazine ring fused to an electron-rich imidazole ring.[1] Standard electrophilic halogenation targets the most electron-rich position.[1]

  • Regioselectivity: The C-7 position (on the imidazole ring, beta to the bridgehead nitrogen) is the nucleophilic hotspot (HOMO coefficient analysis).

  • Chemo-selectivity: The exocyclic amine at C-4 is nucleophilic but less reactive towards "soft" electrophiles like

    
     compared to the aromatic 
    
    
    
    -system.[1] However, N-iodination is a potential side reaction that must be reversible or avoided.[1]

The Solution: We utilize N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF ).[1] NIS provides a controlled source of iodonium ions (


), superior to elemental iodine (

) which often requires harsh oxidants.[1] DMF solubilizes the polar substrate and stabilizes the transition state.

Reaction Scheme & Workflow

The following diagram illustrates the transformation and the logical flow of the experimental procedure.

IodinationWorkflow SM Imidazo[2,1-f][1,2,4]triazin-4-amine (Starting Material) Reagents NIS (1.1 equiv) DMF, 25°C SM->Reagents Dissolution Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack (C-7) Product 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine (Target) Intermediate->Product Re-aromatization (-H+) Workup Quench: 10% Na2S2O3 Extract: EtOAc/THF Product->Workup Isolation

Figure 1: Reaction pathway for the C-7 iodination using NIS in DMF.

Materials & Reagents

Reagent / SolventRoleGrade/PurityEquiv.Notes
Imidazo[2,1-f][1,2,4]triazin-4-amine Substrate>95%1.0Dry thoroughly before use.[1]
N-Iodosuccinimide (NIS) Iodinating Agent98%1.1 - 1.2Store at 4°C, protect from light.[1]
N,N-Dimethylformamide (DMF) SolventAnhydrous10-20 volEssential for solubility.[1]
Sodium Thiosulfate (Na₂S₂O₃) Quench10% aq.ExcessNeutralizes unreacted iodine.
Ethyl Acetate / THF ExtractionACSN/ATHF helps solubilize the product.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, charge Imidazo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv).

  • Solvation: Add Anhydrous DMF (10 mL per gram of substrate).

    • Expert Insight: The substrate often has poor solubility in DCM or MeCN. DMF is critical. If the substrate does not dissolve completely, mild heating (40°C) is permissible, but cool to Room Temperature (RT) before adding NIS.[1]

  • Reagent Addition: Add NIS (1.1 equiv) portion-wise over 5 minutes.

    • Why Portion-wise? This prevents a high local concentration of

      
      , reducing the risk of di-iodination or polymerization.
      
  • Reaction: Seal the flask and wrap it in aluminum foil to protect from light. Stir at 20–25°C for 2–4 hours .

Step 2: Monitoring (IPC - In-Process Control)
  • TLC: Eluent: 10% MeOH in DCM. The iodo-product typically moves slightly faster (higher R_f) than the starting material due to increased lipophilicity.

  • LCMS: Look for the mass shift.

    • Starting Material:

      
      
      
    • Product:

      
       amu.
      
    • Note: Iodine has a unique mass defect. Ensure the isotopic pattern matches.

Step 3: Workup & Isolation
  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Na₂S₂O₃ (5 volumes) and ice water.

    • Observation: The solution should turn from reddish/brown (iodine color) to pale yellow/white.

  • Precipitation (Preferred): Often, the product precipitates upon water addition.

    • Stir for 15 minutes.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove residual DMF.
  • Extraction (Alternative): If no precipitate forms:

    • Extract with EtOAc/THF (3:1) (

      
      ). THF improves extraction efficiency for polar heterocycles.
      
    • Wash combined organics with Brine (

      
      ) and Water  (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification
  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of 0% to 10% MeOH in DCM .

    • Tip: Add 1% Triethylamine to the eluent if the product streaks (prevents interaction with acidic silica sites).

Analytical Characterization

A successful synthesis is validated by the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Loss of Signal: The proton at the C-7 position (typically a singlet or doublet around

      
       7.5 - 8.0 ppm in the starting material) will disappear.
      
    • Retention: The C-2 proton (imidazole singlet) and the amine protons (

      
      , broad singlet) must remain.
      
    • Shift: The C-2 proton may shift slightly downfield due to the inductive effect of the iodine.

  • ¹³C NMR:

    • Appearance of a carbon signal bearing iodine (typically shielded,

      
       70–90 ppm) due to the "Heavy Atom Effect".
      
  • Mass Spectrometry (ESI):

    • Clear

      
       peak corresponding to the mono-iodinated species.[1]
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Kinetic barrierHeat to 45°C or add 5 mol% TFA (acid catalysis activates NIS).
Di-iodination Excess reagentStrict stoichiometry (1.05 eq NIS).[1] Lower temp to 0°C.
N-iodination Kinetic productStir longer (thermodynamic equilibration) or treat with dilute NaHSO₃.[1]
Product stuck in DMF High polarityUse lyophilization (freeze-drying) to remove DMF instead of aqueous workup.[1]

References

  • Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds."[1] Synthesis, 2007.[1] Link

  • Banta-Wheatten, R., et al. "Scalable Synthesis of Remdesivir Intermediate Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[1] Journal of Organic Chemistry, 2021. (Cited for analogous scaffold reactivity). Link[1]

  • Townsend, L. B. "Chemistry of Nucleosides and Nucleotides." Plenum Press, Series on Heterocyclic Chemistry.[1] (General reference for deazapurine reactivity).

Sources

protecting group strategies for 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine for Pd-Catalyzed Cross-Couplings

Part 1: Chemical Context & Rationale[1][2][3][4][5]

The scaffold 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine represents a critical "privileged structure" in drug discovery, serving as an isostere for adenine (specifically 9-deaza-8-azaadenine). It is a key intermediate in the synthesis of C-nucleoside antivirals (analogous to the Remdesivir base) and kinase inhibitors.

The Synthetic Paradox: Successfully utilizing this intermediate requires resolving a conflict between two functional groups:

  • C4-Exocyclic Amine: A nucleophile capable of coordinating to Palladium (Pd), poisoning catalysts, and undergoing competing N-arylation.

  • C7-Iodide: An electrophile intended for Suzuki-Miyaura or Sonogashira cross-coupling.

Why Standard Protection Fails: Simple mono-protection (e.g., mono-Boc or mono-acetyl) often leaves an acidic N-H proton. Under the basic conditions of Suzuki coupling (Carbonate/Phosphate bases), this proton is removed, generating an amidate anion that can poison the Pd-catalyst or reduce solubility.

The Solution: This guide advocates for N,N-Di-Boc protection as the "Gold Standard" strategy. This approach renders the amine non-nucleophilic, increases solubility in organic solvents (THF, Dioxane), and electronically activates the C7-iodide for oxidative addition.

Part 2: Comparative Strategy Analysis

The following table evaluates common protecting groups (PG) specifically for the imidazo[2,1-f][1,2,4]triazine core.

StrategyReagentStability (Suzuki Base)Stability (Acid)Suitability for C7-I CouplingVerdict
N,N-Di-Boc Boc₂O / DMAPHighLow (Cleaves w/ TFA)Excellent (Prevents catalyst poisoning)Recommended
N-Benzoyl BzCl / PyridineHighHighModerate (Hard to remove w/o ring opening)Risk of Hydrolysis
Amidine DMF-DMAModerateLowGood (Solubility can be poor)Alternative
MMTr MMTr-Cl / Ag⁺HighVery LowGood (Acid sensitive products)Specialized

Part 3: Experimental Protocols

Protocol A: Synthesis of N,N-Di-Boc-4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine

This protocol ensures complete capping of the amine, preventing "mono-Boc" species which can complicate purification.

Reagents:

  • Starting Material: 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine (1.0 equiv)

  • Boc₂O (Di-tert-butyl dicarbonate): 3.0 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

  • TEA (Triethylamine): 1.5 equiv

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the starting material (solid) and suspend in anhydrous THF (0.2 M concentration).

  • Activation: Add DMAP and TEA. The mixture may remain a suspension.

  • Addition: Add Boc₂O (dissolved in minimal THF) dropwise over 10 minutes at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Observation: The suspension should clear as the lipophilic Di-Boc species forms.

    • QC Check: TLC (30% EtOAc/Hexane) should show a new, less polar spot (Rf ~0.8).

  • Quench: Add saturated NH₄Cl solution (cold).

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with 0-20% EtOAc in Hexanes.

    • Yield Target: >85% as a white/pale yellow foam.

Protocol B: Pd-Catalyzed Cross-Coupling (Suzuki) on the Protected Scaffold

Designed to minimize de-iodination side reactions.

Reagents:

  • Scaffold: N,N-Di-Boc intermediate (from Protocol A)

  • Boronic Acid/Ester: 1.2 equiv[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability.

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Degassing: Sparge 1,4-Dioxane with Argon for 30 mins. Oxygen is the enemy of this reaction (leads to homocoupling/de-iodination).

  • Assembly: In a pressure vial, combine Scaffold, Boronic Acid, and Catalyst. Add Dioxane and aqueous Base.

  • Heating: Seal and heat to 80°C for 2–4 hours.

    • Note: Do not exceed 100°C; thermal cleavage of Boc groups can occur.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathway for processing this scaffold.

G cluster_impurities Common Failure Modes Start 4-amino-7-iodo imidazo-triazine Decision Select Protection Strategy Start->Decision Path_Boc Boc2O / DMAP (Protocol A) Decision->Path_Boc Preferred Intermediate N,N-Di-Boc Intermediate Path_Boc->Intermediate Yield >85% Coupling Suzuki Coupling (Pd(dppf)Cl2, Base) Intermediate->Coupling C7-I Activation MonoBoc Mono-Boc Species (Poisoned Catalyst) Intermediate->MonoBoc Incomplete Rxn Coupled_Prod C7-Functionalized Scaffold Coupling->Coupled_Prod DeIodo De-iodinated Byproduct Coupling->DeIodo O2 Leak / Excess Heat Deprotection TFA / DCM (Acid Cleavage) Coupled_Prod->Deprotection Final Final C-Nucleoside Mimic Deprotection->Final

Caption: Workflow for the protection, functionalization, and deprotection of the imidazo[2,1-f][1,2,4]triazine core.

Part 5: Troubleshooting & Quality Control

1. Issue: Incomplete Protection (Mono-Boc vs. Di-Boc)

  • Symptom: Two spots on TLC close together. Poor solubility in coupling solvent.

  • Cause: Insufficient equivalents of Boc₂O or weak catalysis.

  • Fix: Add another 1.0 equiv of Boc₂O and heat to 40°C. The second Boc group is sterically hindered and requires thermodynamic push.

2. Issue: De-iodination during Coupling

  • Symptom: Mass spec shows M-126 (loss of Iodine) replaced by H.

  • Cause: "Hydride" source in the reaction (often from alcohol solvents) or Pd-catalyzed reduction.

  • Fix: Switch solvent to strictly anhydrous Toluene or Dioxane. Avoid secondary alcohols (Isopropanol). Lower temperature to 60°C and extend time.

3. Issue: Ring Opening

  • Symptom: Loss of UV activity or complex NMR mixture after deprotection.

  • Cause: Nucleophilic attack on the triazine ring C2 position during base treatment.

  • Fix: Avoid strong hydroxide bases (NaOH/KOH) during the workup of the final product. Use Ammonia/MeOH or mild carbonate washes.

References

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides (Remdesivir Analogues).

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Relevance: Establishes the baseline stability of the [1,2,4]triazine fused systems and the necessity of amine protection.
    • URL:[Link]

  • Mechanisms of Boc Protection on Heterocyclic Amines.

    • Source: Master Organic Chemistry[2]

    • Relevance: Provides the mechanistic underpinning for the DMAP-catalyzed di-Boc protection str
    • URL:[Link]

  • Suzuki-Miyaura Coupling on Deactiv

    • Source: Organic Chemistry Portal
    • Relevance: Details the catalyst cycles and solvent effects required to prevent dehalogen
    • URL:[Link]

  • Imidazo[2,1-f][1,2,4]triazine Scaffold Synthesis.

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Describes the specific ring closure and reactivity of the imidazo-triazine isomer.
    • URL:[Link]

Sources

Application Notes and Protocols for the Heck Reaction of 7-iodo-imidazotriazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Imidazotriazines and the Heck Reaction in Modern Drug Discovery

The imidazotriazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including roles as kinase inhibitors and anticancer agents. The functionalization of this heterocyclic system is paramount to modulating its pharmacological profile. Among the arsenal of synthetic methodologies, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for carbon-carbon bond formation.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene offers a direct pathway to introduce diverse alkenyl substituents onto the imidazotriazine framework, thereby enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[2]

This document provides a comprehensive guide to the application of the Heck reaction for the derivatization of 7-iodo-imidazotriazine. As iodo-substituted arenes and heteroarenes are highly reactive substrates in this transformation, 7-iodo-imidazotriazine serves as an excellent starting material for the synthesis of a wide array of 7-alkenyl-imidazotriazines. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, specifically tailored for this electron-deficient heterocyclic system.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this mechanism is crucial for rationalizing reaction outcomes and for the judicious selection of catalysts, ligands, and reaction conditions.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 7-iodo-imidazotriazine, forming a Pd(II)-imidazotriazinyl complex. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.

  • Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond. The regioselectivity of this insertion is influenced by both electronic and steric factors.

  • β-Hydride Elimination: A hydrogen atom on a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired 7-alkenyl-imidazotriazine product. This step typically proceeds in a syn-fashion and determines the stereochemistry of the newly formed double bond, which is predominantly trans.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base is essential for neutralizing the hydrogen iodide produced during the reaction.

Heck_Mechanism 7-Iodo-Imidazotriazine 7-Iodo-Imidazotriazine Oxidative_Addition Oxidative Addition 7-Iodo-Imidazotriazine->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex Imidazotriazinyl-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Coordination_Insertion Olefin Coordination & Migratory Insertion Pd(II)_Complex->Coordination_Insertion Alkene Alkene Alkene->Coordination_Insertion Intermediate_Complex [Alkene-Pd(II)-Imidazotriazinyl-I(L2)] Coordination_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)I(L2)] + 7-Alkenyl-Imidazotriazine Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination 7-Alkenyl-Imidazotriazine 7-Alkenyl-Imidazotriazine Product_Complex->7-Alkenyl-Imidazotriazine Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the Heck reaction of 7-iodo-imidazotriazine with various alkenes. Optimization may be necessary depending on the specific substrate and desired outcome.

Protocol 1: Standard Heck Coupling with an Acrylate Ester

This protocol is suitable for the reaction of 7-iodo-imidazotriazine with electron-deficient alkenes such as methyl acrylate.

Materials:

  • 7-iodo-imidazotriazine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-iodo-imidazotriazine (1.0 equiv), palladium(II) acetate (2-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M with respect to the 7-iodo-imidazotriazine).

  • Add methyl acrylate (1.2-1.5 equiv) followed by triethylamine (2.0-3.0 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentRoleTypical Amount
7-iodo-imidazotriazineSubstrate1.0 equiv
Alkene (e.g., Methyl Acrylate)Coupling Partner1.2 - 1.5 equiv
Pd(OAc)₂Catalyst Precursor2 - 5 mol%
TriethylamineBase2.0 - 3.0 equiv
Anhydrous DMFSolvent0.1 - 0.2 M
TemperatureReaction Parameter80 - 100 °C
Reaction TimeReaction Parameter4 - 12 h
Protocol 2: Heck Coupling with a Styrene Derivative

This protocol is adapted for less activated alkenes like styrenes and may require a phosphine ligand to stabilize the palladium catalyst and promote the reaction.

Materials:

  • 7-iodo-imidazotriazine

  • Styrene derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Sodium Acetate (NaOAc)

  • Anhydrous Acetonitrile (MeCN) or Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 7-iodo-imidazotriazine (1.0 equiv), palladium(II) acetate (2-5 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (K₂CO₃ or NaOAc, 2.0-2.5 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (MeCN or Toluene, to a concentration of 0.1-0.2 M).

  • Add the styrene derivative (1.2-1.5 equiv).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ComponentRoleTypical Amount
7-iodo-imidazotriazineSubstrate1.0 equiv
Alkene (e.g., Styrene)Coupling Partner1.2 - 1.5 equiv
Pd(OAc)₂Catalyst Precursor2 - 5 mol%
Phosphine Ligand (e.g., PPh₃)Ligand4 - 10 mol%
K₂CO₃ or NaOAcBase2.0 - 2.5 equiv
Anhydrous MeCN or TolueneSolvent0.1 - 0.2 M
TemperatureReaction Parameter100 - 120 °C
Reaction TimeReaction Parameter12 - 24 h

Troubleshooting and Optimization

The success of the Heck reaction with 7-iodo-imidazotriazine can be influenced by several factors. Here are some key considerations for troubleshooting and optimization:

  • Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, reaction time, or the amount of the palladium catalyst. The choice of base and solvent can also be critical; for electron-deficient heterocycles, a stronger base like potassium carbonate may be more effective than triethylamine.

  • Formation of Side Products: The formation of homocoupled products (dimers of the alkene or the imidazotriazine) can sometimes be observed. This can be minimized by using a lower catalyst loading and ensuring a truly inert atmosphere. The addition of a phosphine ligand can also suppress these side reactions.

  • Poor Yields with Hindered Alkenes: For sterically demanding alkenes, a more active catalyst system may be required. Consider using a more electron-rich and bulky phosphine ligand, such as tri-tert-butylphosphine, or an N-heterocyclic carbene (NHC) ligand.

  • Reaction with Sensitive Functional Groups: The Heck reaction is generally tolerant of a wide range of functional groups. However, highly acidic protons or other reactive moieties may interfere. In such cases, protection of the sensitive group may be necessary.

Experimental Workflow Visualization

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh 7-iodo-imidazotriazine, Pd catalyst, ligand (if any), and base Flask_Prep Add to dry Schlenk flask under inert atmosphere Reagents->Flask_Prep Solvent_Alkene Add anhydrous solvent and alkene substrate Flask_Prep->Solvent_Alkene Heating Heat to desired temperature with vigorous stirring Solvent_Alkene->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute with organic solvent, wash with water and brine Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Chromatography Purify by flash column chromatography Drying->Chromatography Analysis Characterize pure product (NMR, MS, etc.) Chromatography->Analysis

Caption: A typical experimental workflow for the Heck reaction.

Conclusion

The Heck reaction provides a robust and efficient method for the C-7 functionalization of the imidazotriazine scaffold. The protocols and guidelines presented herein offer a solid foundation for researchers to synthesize novel derivatives for applications in drug discovery and development. By understanding the underlying mechanism and the key reaction parameters, scientists can effectively utilize this powerful transformation to accelerate their research programs.

References

  • Pandey, G., Kumar, A., & Laha, J. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13(1), 12093. [Link]

  • Kumar, S., Kumar, A., Singh, R., & Singh, K. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 81(17), 7855–7865. [Link]

  • Bhanushali, M. J., & Bhalerao, D. S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • ResearchGate. Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ACS Publications. Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Ali, M. A., Ismail, N. S. M., Choon, T. S., & Al-Masoudi, N. A. (2023). Novel fused imidazotriazines acting as promising top. II inhibitors and apoptotic inducers with greater selectivity against head and neck tumors: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 263, 115935. [Link]

  • ResearchGate. Imidazotriazine containing drugs as novel anticancer agents. [Link]

Sources

preparation of nucleoside analogues starting from 7-iodo precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 7-Iodo-7-Deazapurine Nucleosides via Pd-Catalyzed Cross-Coupling

Executive Summary

7-Deazapurine nucleosides (pyrrolo[2,3-d]pyrimidines) represent a privileged scaffold in antiviral and anticancer drug discovery. Analogs such as Tubercidin and the HCV inhibitor MK-0608 demonstrate the biological potency of modifying the C7 position. The 7-iodo-7-deazapurine moiety serves as a universal "chemical handle," enabling rapid diversification via Palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) to install alkynes, aryls, or heterocycles.

This guide details the strategic functionalization of 7-iodo precursors. Unlike standard purines where C8 functionalization is common but often destabilizes the glycosidic bond, 7-deazapurines possess a stable C-C glycosidic bond, allowing for robust modification under metal-catalyzed conditions, even in aqueous media.

Strategic Overview & Reaction Landscape

The synthesis generally proceeds via two distinct routes:

  • Route A (Post-Glycosylation Functionalization): Glycosylation of the 7-iodo base, followed by cross-coupling. This is preferred for library generation as it utilizes a common late-stage intermediate.

  • Route B (Pre-Glycosylation Functionalization): Coupling on the nucleobase, followed by glycosylation. This is reserved for substrates sensitive to glycosylation conditions.

We focus here on Route A , utilizing 7-iodo-7-deazaadenosine (or guanosine) derivatives as the divergence point.

Workflow Visualization

G Start 7-Iodo-7-Deazapurine (Nucleoside Scaffold) Sono Sonogashira Coupling (Alkynylation) Start->Sono Pd(0)/Cu(I) Terminal Alkyne Suzuki Suzuki-Miyaura Coupling (Arylation) Start->Suzuki Pd(0) or Pd(II) Boronic Acid Cyano Cyanation (Nitrile Insertion) Start->Cyano Pd(0)/Zn(CN)2 or CuCN Prod_Sono 7-Alkynyl Analogues (e.g., Ethynyl-Tubercidin) Sono->Prod_Sono Prod_Suzuki 7-Biaryl Analogues (Fluorescent Probes/Antivirals) Suzuki->Prod_Suzuki Prod_Cyano 7-Cyano Analogues Cyano->Prod_Cyano

Figure 1: Divergent synthesis strategy starting from the 7-iodo-7-deazapurine core. The iodine atom acts as the oxidative addition site for the Palladium catalyst.[1]

Detailed Protocols

Protocol A: Sonogashira Coupling (Alkynylation)

Target Application: Synthesis of 7-ethynyl-7-deazaadenosine analogs (highly potent antiviral pharmacophores).

Mechanism: The electron-rich nature of the 7-deazapurine ring facilitates oxidative addition of Pd(0) into the C7-I bond. A Copper(I) co-catalyst activates the terminal alkyne.[2][3]

Materials:

  • Substrate: 7-Iodo-7-deazaadenosine (protected, e.g., benzoyl, or unprotected if solubility permits).

  • Reagent: Trimethylsilylacetylene (TMSA) or specific terminal alkyne (1.5 – 2.0 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5–10 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (10–20 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio). Note: Anhydrous conditions are critical.

Step-by-Step Methodology:

  • Deoxygenation (Critical): In a flame-dried Schlenk flask, dissolve the 7-iodo nucleoside in anhydrous DMF/Et₃N. Degas the solution by bubbling dry Argon through it for 15 minutes. Failure to degas results in homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add CuI and Pd(PPh₃)₄ quickly under a positive stream of Argon. The solution typically turns yellow/orange.

    • Checkpoint: If the solution turns black immediately, the catalyst may be oxidized or oxygen is present.

  • Alkyne Addition: Add the terminal alkyne (e.g., TMS-acetylene) via syringe.

  • Reaction: Stir at room temperature (25°C) for 4–12 hours.

    • Note: Sterically hindered substrates may require mild heating (40–50°C), but 7-iodo-deazapurines are generally highly reactive.

  • Workup: Dilute with EtOAc, wash with 5% Na₂EDTA solution (to chelate Copper/Palladium residues), followed by brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel).

Data Summary: Typical Yields

Substrate (7-Iodo)AlkyneConditionsYield (%)Ref
7-Iodo-7-deaza-A (Protected)TMS-AcetylenePd(PPh₃)₄, CuI, DMF, RT85-92%[1]
7-Iodo-7-deaza-G (Unprotected)Octa-1,7-diynePd(PPh₃)₄, CuI, DMF, 50°C73%[2]
Protocol B: Aqueous Suzuki-Miyaura Coupling (Arylation)

Target Application: Introduction of aryl/heteroaryl groups for fluorescent probes or minor-groove binders. This protocol utilizes "Green Chemistry" conditions developed for unprotected nucleosides.

Mechanism: Unlike Sonogashira, this reaction tolerates water. The use of water-soluble phosphine ligands (TPPTS) or ligand-free conditions allows the use of unprotected nucleosides , bypassing tedious protection/deprotection steps.

Materials:

  • Substrate: 7-Iodo-7-deazapurine nucleoside (Free -OH, Free -NH₂).

  • Reagent: Arylboronic acid (1.2 – 1.5 equiv).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2–5 mol%) + TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (5–10 mol%).

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: Water:Acetonitrile (2:1) or pure Water.[4][5][6]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, suspend the unprotected 7-iodo nucleoside, arylboronic acid, and Na₂CO₃ in the solvent mixture.

  • Degassing: Bubble Argon for 10 minutes.

  • Catalyst Formation: Add Pd(OAc)₂ and TPPTS.

    • Insight: The TPPTS ligand renders the Palladium species water-soluble, creating a homogeneous catalytic system in the aqueous phase.

  • Reaction: Heat to 80–100°C (oil bath) or 100°C (Microwave, 10–30 mins).

    • Microwave Advantage:[5][6] Microwave irradiation significantly accelerates this coupling, often completing in <20 minutes with cleaner profiles [3].

  • Scavenging: After cooling, add a metal scavenger (e.g., QuadraPure™ TU) or wash with Na₂EDTA to remove residual Pd (critical for biological assays).

  • Purification: Reverse-phase HPLC (C18 column) or crystallization from water/ethanol.

Catalytic Cycle Visualization

Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + 7-Iodo-Nucleoside TransMet Transmetallation (Boronate Exchange) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Nucleoside RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The oxidative addition into the C7-Iodine bond is the rate-determining step in electron-rich 7-deazapurines.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationConsequence of Deviation
Inert Atmosphere Argon balloon or Schlenk line.Oxygen causes Pd oxidation (black ppt) and alkyne homocoupling.[2]
Protecting Groups Benzoyl (Bz) or Toluoyl preferred for sugar -OH.Acetyl groups may migrate under basic conditions. Unprotected sugars require aqueous protocols.[7]
Iodine Stability Store 7-iodo precursors in the dark at -20°C.C-I bond is light sensitive; degradation leads to de-iodinated byproducts.
Reaction Color Yellow/Orange (Active)

Black (Inactive).
If reaction turns black before completion, add more phosphine ligand or fresh catalyst.

References

  • Seela, F., Peng, X., & Ming, X. (2005). 7-Functionalized 7-deazapurine nucleosides: Synthesis and properties of oligonucleotides. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 839–841.[8]

  • Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Palladium-assisted routes to nucleosides.[5][6][8][9][10] Chemical Reviews, 103(5), 1875-1916.

  • Fresneau, N., et al. (2012).[5] Aqueous microwave-assisted Suzuki-Miyaura cross-coupling reactions applied to unprotected nucleosides.[5][6] Frontiers in Chemistry, 3, 10.

  • Olsen, D. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. (MK-0608 foundational work).[11]

  • Hocek, M. (2015).[4] Synthesis of base-modified nucleosides and nucleotides by C-H activation and cross-coupling. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Yield Optimization and Troubleshooting for Regioselective Iodination

Overview & Mechanistic Causality

The synthesis of 7-iodoimidazo[2,1-f][1,2,4]triazin-4-amine is a critical intermediate step in the development of various immunomodulators, including potent TLR7 agonists[1][2]. This transformation relies on an electrophilic aromatic substitution (SEAr) using N-iodosuccinimide (NIS)[3][4].

Because the imidazo[2,1-f][1,2,4]triazine core is highly electron-rich, achieving high regioselectivity at the C-7 position without triggering over-iodination or degradation requires strict control over reaction kinetics, stoichiometry, and solvent conditions. The C-7 position is kinetically favored due to the stabilizing directing effects of the adjacent bridgehead nitrogen during the formation of the Wheland intermediate. However, the energy difference between C-7 and C-5 activation is narrow enough that excess electrophile or elevated temperatures will lead to di-iodination[5].

MechanisticPathway SM Imidazo[2,1-f][1,2,4]triazin-4-amine (Electron-Rich Core) Reagent N-Iodosuccinimide (NIS) Anhydrous DMF, 0°C SM->Reagent Solvation Intermediate SEAr Wheland Intermediate (C-7 Activation) Reagent->Intermediate Electrophilic Attack Product 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine (Target Molecule) Intermediate->Product Deprotonation (Major) Degradation C-5/C-7 Di-iodo Byproduct (Over-iodination) Intermediate->Degradation Excess NIS / Heat

Mechanistic pathway for the regioselective C-7 iodination via SEAr.

Validated Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in observational checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Materials Required:

  • Imidazo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq) – Must be white/pale yellow. Discard if brown.

  • Anhydrous DMF (<50 ppm H₂O)

  • 5% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Solvation & Cooling: Suspend the starting material in anhydrous DMF (10 mL/g) under an inert nitrogen atmosphere. Cool the reaction vessel to strictly 0 °C using an ice bath.

    • Causality: The starting material may not fully dissolve until the reaction progresses. Cooling to 0 °C suppresses the activation energy required for the off-target C-5 iodination.

  • Electrophile Addition: Add NIS (1.05 eq) portion-wise over 30 minutes.

    • Self-Validation Checkpoint: The solution should transiently turn pale yellow/orange upon each addition and fade as the electrophile is consumed. A persistent dark brown color indicates unreacted iodine species accumulating, signaling you must slow the addition rate.

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over 2 hours.

    • Causality: Allowing gradual warming ensures complete consumption of the starting material while kinetically favoring the C-7 Wheland intermediate over the C-5 equivalent.

  • Quenching & Precipitation: Pour the reaction mixture into an ice-cold 5% aqueous Na₂S₂O₃ solution (10 volumes relative to DMF).

    • Self-Validation Checkpoint: The Na₂S₂O₃ will immediately reduce any residual electrophilic iodine, neutralizing the color to off-white/pale yellow. The product will precipitate out of the aqueous matrix.

  • Isolation: Stir the suspension for 30 minutes, filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

Yield Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating the narrow tolerance for deviation in this specific SEAr pathway.

Reaction ConditionNIS (eq)Temp (°C)Conversion (%)Isolated Yield (%)Major Impurity Profile
Optimized Protocol 1.05 0 → 20 >99% 88% None (<2%)
Excess Electrophile1.2020>99%65%C-5/C-7 Di-iodo (15%)
Elevated Temperature1.0540>99%55%Degradation products
Wet Solvent (1% H₂O)1.050 → 2060%45%Unreacted SM (40%)

Troubleshooting & FAQs

TroubleshootingTree Issue Low Yield or Reaction Stalling LCMS Perform LC-MS Analysis Issue->LCMS DiIodo High Di-iodo Impurity (m/z 387.9) LCMS->DiIodo Over-reaction Unreacted High Unreacted SM (m/z 136.1) LCMS->Unreacted Incomplete Sol1 Reduce NIS to 1.05 eq Maintain 0°C DiIodo->Sol1 Action Sol2 Use Anhydrous DMF (<50 ppm H2O) Check NIS Quality Unreacted->Sol2 Action

Diagnostic logic tree for resolving low yield and impurity issues during iodination.

Q1: Why am I seeing a significant amount of the di-iodo byproduct (m/z[M+H]+ ≈ 387.9)? A1: The imidazo[2,1-f][1,2,4]triazine core is highly nucleophilic. While the C-7 position is kinetically favored, the C-5 position is also susceptible to electrophilic attack[5]. Di-iodination is strictly a function of excess electrophile or localized concentration spikes. Resolution: Ensure NIS is weighed accurately to exactly 1.05 equivalents. Add the NIS in at least 4-5 portions with vigorous stirring to prevent localized high concentrations of the I⁺ equivalent.

Q2: The reaction stalls at 60-70% conversion, but adding more NIS causes degradation. What is happening? A2: This is a classic symptom of moisture contamination in your DMF or degraded NIS[6]. Water reacts with NIS to form hypoiodous acid (HOI) and succinimide. This not only consumes your electrophile but also alters the pH of the microenvironment, protonating the starting material and drastically reducing its nucleophilicity. Resolution: Switch to strictly anhydrous DMF (stored over molecular sieves). If the starting material is a hydrate or hygroscopic, perform azeotropic drying with toluene prior to the reaction.

Q3: How can I improve product recovery during the aqueous workup? A3: 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine has a high polar surface area and can remain solvated in DMF/water mixtures, leading to yield loss if extracted with organic solvents like EtOAc. Resolution: Rely on anti-solvent precipitation. By pouring the DMF reaction mixture into a large volume (1:10) of ice-cold aqueous Na₂S₂O₃, you drastically reduce the solubility of the product. Avoid liquid-liquid extraction; instead, isolate the product via vacuum filtration.

Q4: Can I use molecular iodine (I₂) instead of NIS? A4: While molecular iodine is a common SEAr reagent, it is generally not electrophilic enough for this specific heterocycle without the addition of harsh oxidants or Lewis acids, which can degrade the triazine ring[4][7]. NIS provides the optimal balance of electrophilicity and mild byproduct (succinimide) generation.

References

  • WIPO Patentscope / Justia Patents: Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonist (Patent WO2020160710 / US12281119). URL: [Link]

  • National Institutes of Health (PMC): (Diacetoxy)iodobenzene-Mediated Regioselective Imidation of Imidazoheterocycles with N-Fluorobenzenesulfonimide. URL:[Link]

  • Scientific Research Publishing (SCIRP): Iodocyclization Using N-Iodosuccinimide vs Molecular Iodine. URL:[Link]

  • National Institutes of Health (PMC): Selective C–H Iodination of (Hetero)arenes. URL:[Link]

  • LookChem: Chemical Properties and Applications of N-Iodosuccinimide (CAS: 516-12-1). URL:[Link]

Sources

Technical Support Center: High-Purity Synthesis of 7-Iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "7-Position Paradox"

The synthesis of 7-iodoindoles presents a unique challenge in heterocyclic chemistry. The indole nucleus is naturally nucleophilic at C3 (kinetic) and C2 (thermodynamic/directed). The C7 position is electronically deactivated and sterically remote, making direct electrophilic iodination nearly impossible without generating significant C5-iodo and C6-iodo regioisomers.

These isomers often possess identical


 values on silica gel, making standard chromatographic separation futile.[1] This guide prioritizes "Purity by Design"  (choosing a regioselective synthetic route) over "Purity by Force"  (struggling with difficult separations).

Diagnostic Workflow: Select Your Route

Before attempting purification, verify if your synthetic approach is the root cause of the impurity profile.[1] Use this decision matrix to select the optimal pathway.

SynthesisSelection Start Start: Target 7-Iodoindole Input What is your starting material? Start->Input Nitro 2-Nitroiodobenzene Input->Nitro Available Indole Unsubstituted Indole Input->Indole Mandatory Scaffold Aniline 2-Iodoaniline Input->Aniline Alternative Bartoli Route A: Bartoli Synthesis (High Regiocontrol) Nitro->Bartoli Vinyl Grignard DoM Route B: Directed Ortho Metalation (Requires C2-Blocking) Indole->DoM 1. N-Protect 2. Lithiate Larock Route C: Larock/Heck Cyclization (Good Control) Aniline->Larock Pd Cat + Alkyne ResultA Product: Pure 7-Iodo (No 5/6-isomers) Bartoli->ResultA ResultB Risk: C2-Iodo Impurity (Separable) DoM->ResultB

Figure 1: Decision matrix for selecting a synthetic route. The Bartoli synthesis is preferred for avoiding regioisomers entirely.

Route A: The Bartoli Indole Synthesis (Recommended)

If you can start from 2-iodonitrobenzene , this is the gold standard.[1] It constructs the pyrrole ring onto the benzene ring, locking the iodine at the 7-position.

  • Mechanism: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents (3 equivalents).[2]

  • Why it works: The iodine is already on the benzene ring before the indole forms. No electrophilic substitution takes place, so 5-iodo or 6-iodo impurities are chemically impossible unless present in the starting material.

Protocol Highlights
  • Reagents: 2-iodonitrobenzene (1 eq), Vinylmagnesium bromide (3 eq).

  • Conditions: THF, -40°C to -20°C.

  • Critical Step: Rapid addition of the Grignard reagent is often detrimental; however, the temperature must be kept low to prevent polymerization of the vinyl Grignard.[1]

  • Reference: Bartoli, G. et al. Tetrahedron Lett.[1][3][4]1989 , 30, 2129.[1][3][4]

Route B: Directed Ortho Metalation (DoM)[5][6]

If you must start with an indole scaffold, Direct Iodination (NIS/I2) is NOT recommended as it will favor C3.[1] You must use DoM.[1]

The Problem: C2 vs. C7 Competition

Lithiation of N-protected indole occurs kinetically at C2. To hit C7, you must either:

  • Block C2: Install a silyl group at C2, lithiate C7, then remove the silyl group.[1]

  • Direct to C7: Use a bulky N-protecting group (like TIPS) that sterically hinders C2, or a directing group with specific coordination geometry (like N-carbamoyl).[1]

Validated Protocol: The "C2-Block" Strategy

This method is longer but guarantees the position.

Step 1: N-Protection Protect indole with


 (Carbamate) or SEM.
  • Why: Electron-withdrawing groups facilitate lithiation.[1]

Step 2: C2-Blocking (The "Dummy" Group)

  • Cool to -78°C in THF.

  • Add LDA (Lithium Diisopropylamide).[1]

  • Quench with TMSCl (Trimethylsilyl chloride).[1]

  • Result: 2-TMS-indole.[5] The C2 position is now physically occupied.[1]

Step 3: C7-Iodination

  • Cool 2-TMS-indole to -78°C.

  • Add sec-BuLi (More basic, required for C7 deprotonation).[1]

    • Note: The N-protecting group (e.g., Carbamate) coordinates the Li to C7.

  • Quench with 1,2-Diiodoethane or Iodine .[1]

  • Result: 2-TMS-7-iodoindole.

Step 4: Deprotection Remove the TMS group (TBAF) and N-protecting group (Base hydrolysis).

Purification: Separating the "Inseparable"

If you have a mixture of 5-iodo and 7-iodo isomers (from a failed direct iodination or dirty starting material), standard silica chromatography often fails.

Technique 1: Argentation Chromatography (Ag-SiO2)

Silver ions (


) form reversible 

-complexes with aromatic rings. The electron density difference between 5-iodo (para to Nitrogen lone pair) and 7-iodo (ortho to Nitrogen) creates a separation factor.

Preparation of 10%


 Silica: 
  • Dissolve: Dissolve 10g of

    
     in 100 mL of acetonitrile (or water, though MeCN is easier to remove).[1]
    
  • Slurry: Add 90g of Flash Silica Gel (230-400 mesh). Stir for 15 minutes in the dark (wrap flask in foil).

  • Dry: Rotary evaporate the solvent.[1]

  • Activate: Dry in an oven at 120°C for 4 hours. Store in amber bottles.

Running the Column:

  • Use a gradient of Hexanes/EtOAc.[1]

  • Note: Silver silica is deactivated by polar solvents like Methanol or Amines.[1] Avoid these.

Technique 2: Recrystallization Solvent Screen

If chromatography fails, exploit the crystal lattice differences.[1] 7-iodoindoles often have lower symmetry/packing efficiency than 5-iodo analogues.

Solvent SystemTarget IsomerObservation
Hexane/DCM (9:1) 7-Iodoindole5-iodo often precipitates first; 7-iodo remains in mother liquor.
Cyclohexane 7-IodoindoleGood for hot recrystallization.[1]
Ethanol/Water MixedOften forms oils; avoid for initial purification.[1]

Troubleshooting FAQs

Q1: I tried the DoM method, but I got the 2-iodo product instead of 7-iodo.

  • Cause: You likely skipped the C2-blocking step or used a non-bulky protecting group (like Methyl or Benzyl) without a directing group that favors C7.

  • Fix: Switch to the "C2-TMS Blocking" protocol described in Module 4. Alternatively, use N-TIPS indole, where the bulky silyl group sterically shields C2, forcing lithiation to C7.[1]

Q2: My 7-iodoindole is turning purple/brown on the bench.

  • Cause: Indoles are sensitive to oxidation; 7-iodoindoles are also light-sensitive (C-I bond is weak).

  • Fix: Store under Argon/Nitrogen at -20°C. If purification is necessary, add 1% Triethylamine to your column solvent to neutralize silica acidity, which catalyzes decomposition.[1]

Q3: Can I use NIS (N-Iodosuccinimide) to make 7-iodoindole directly?

  • Answer: No. NIS is an electrophilic source.[1] It will react at C3. If C3 is blocked, it prefers C2, then C5/C6.[1] It will almost never selectively hit C7 due to electronic deactivation at that position.[1]

References

  • Bartoli Indole Synthesis (Primary Route): Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[1][3] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[2][3][4] Tetrahedron Letters, 30(16), 2129–2132.[1][3]

  • Directed Ortho Metalation (DoM) & C7 Selectivity: Snieckus, V. (1990).[1] Directed ortho metalation.[1][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(5), 879–933.[1]

  • Argentation Chromatography (Purification): Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with silver nitrate. Tetrahedron, 57(3), 425–447.[1]

  • C7-Functionalization Review: Mundhe, T. G., et al. (2025).[1][6] A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science. [6]

Sources

Technical Support Guide: Recrystallization of 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

⚠ CRITICAL NOMENCLATURE ALERT

Please Verify Your Structure: Your request specifies the Imidazo [2,1-f][1,2,4]triazine core. However, the industry-standard intermediate with the "4-amino-7-iodo" substitution pattern is 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS: 1770840-43-1), a key precursor for Remdesivir (GS-5734).

  • If you are working on Remdesivir analogs: You likely have the Pyrrolo variant. The protocols below are optimized for this specific lipophilic, planar heterocycle.

  • If you strictly have the Imidazo variant: The physicochemical properties (solubility, pKa, planarity) are highly similar. The solvent systems below remain applicable, but solubility testing on a 100 mg scale is mandatory before bulk processing.

Solvent Selection Matrix

The 7-iodo substitution adds significant lipophilicity to the polar triazine core, creating a "solubility gap" where the compound is too insoluble in standard organics (EtOAc, DCM) but too soluble in high-boiling aprotics (DMSO) for easy recovery.

Solvent ClassSpecific SolventSolubility BehaviorRole in Protocol
Polar Aprotic THF (Tetrahydrofuran) Moderate (Cold) / High (Hot)Primary Solvent. Best balance of solubility and volatility.
Polar Aprotic DMF / DMSO Very High (Cold & Hot)Avoid for Recrystallization. Hard to remove; leads to oiling out. Use only if THF fails.
Protic Ethanol / Methanol Low (Cold) / Moderate (Hot)Secondary Solvent. Good for "slurry swish" purification but requires large volumes for full dissolution.
Antisolvent Water InsolublePrecipitant. Induces crystallization when added to THF or EtOH solutions.
Non-Polar Ethyl Acetate / DCM Very LowWash Solvent. Use to remove non-polar surface impurities; not suitable for dissolution.
Decision Tree: Purification Strategy

Before starting, assess your crude material's purity and quantity to select the correct workflow.

PurificationStrategy Start Start: Crude Material Assessment PurityCheck Check Crude Purity (HPLC) Start->PurityCheck HighPurity Purity > 95% (Color/Trace Impurities) PurityCheck->HighPurity Clean Crude LowPurity Purity < 90% (Significant Side Products) PurityCheck->LowPurity Dirty Crude Slurry Protocol A: Hot Slurry (Swish) Solvent: Ethanol or EtOAc HighPurity->Slurry Recryst Protocol B: Full Recrystallization System: THF / Water LowPurity->Recryst Dissolve Dissolve in refluxing THF (5-10 vol) Recryst->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Antisolvent Add Water dropwise (until turbidity) FilterHot->Antisolvent Cool Slow Cool to 0-5°C Antisolvent->Cool Isolate Filter & Wash (Cold Ethanol) Cool->Isolate

Figure 1: Decision logic for selecting between simple slurry washing vs. full recrystallization based on input purity.

Optimized Protocols
Protocol A: The "Gold Standard" Recrystallization (THF/Water)

Best for: Removing structural impurities (e.g., di-iodo species) and achieving >99% purity.

  • Dissolution: Suspend the crude solid in THF (Tetrahydrofuran) at a ratio of 5–8 mL per gram .

  • Heating: Heat to reflux (approx. 66°C). The solid should dissolve completely.

    • Note: If insolubles remain after 15 minutes of reflux, filter the hot solution through a Celite pad to remove inorganic salts.

  • Nucleation: While maintaining a gentle boil, slowly add Water dropwise.

    • Endpoint: Stop adding water immediately when a persistent cloudiness (turbidity) appears that does not disappear with stirring.

  • Re-dissolution: Add a small amount of hot THF (0.5–1 mL) to just clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours. Then, transfer to an ice bath (0–5°C) for another 1 hour.

  • Isolation: Filter the crystals. Wash the cake with a cold 1:1 mixture of THF/Water, followed by a final wash with cold Ethanol.

  • Drying: Vacuum dry at 45°C.

Protocol B: Iodine Scavenging (De-colorization)

Best for: Removing yellow/brown discoloration caused by free iodine liberation.

If your product is off-color (brown/dark yellow) but chemically pure:

  • Perform the THF dissolution step from Protocol A.

  • Before adding the antisolvent, wash the organic THF layer with a 10% Sodium Thiosulfate (aq) solution. This reduces free iodine (

    
    ) to iodide (
    
    
    
    ), which stays in the water phase.
  • Separate layers, dry the THF over

    
    , and proceed with crystallization.
    
Troubleshooting & FAQs

Q1: My material is "oiling out" (forming a sticky gum) instead of crystals. Why?

  • Cause: This usually happens if the antisolvent (Water) is added too quickly or if the temperature drops too fast. It can also occur if you use DMF/DMSO, which have high boiling points and hold onto the solute.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure material if available. Cool the solution much slower (wrap the flask in a towel). Switch to the THF/Water system if you are using DMF.

Q2: The product is turning dark brown during heating.

  • Cause: The C-I bond (carbon-iodine) is thermally sensitive. Prolonged heating or temperatures >80°C can cause iodine elimination.

  • Fix: Do not reflux for more than 30 minutes. Keep the bath temperature below 70°C. Add a small amount of sodium thiosulfate or sodium bisulfite to the aqueous phase during workup to scavenge free iodine.

Q3: I have low recovery yield (<60%).

  • Cause: The compound has moderate solubility in THF. If you use too much THF, the compound stays in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/filtration steps to harvest a "second crop" of crystals.

Q4: Can I use Acetone?

  • Analysis: Acetone is a polar aprotic solvent similar to THF but often dissolves this class of heterocycles too well or not well enough depending on the exact crystal lattice energy.

  • Verdict: THF is superior because its boiling point (66°C) aligns perfectly with the solubility curve of the iodinated triazine. Acetone (BP 56°C) often boils off before dissolving enough solid.

References
  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1,2,4]triazin-4-amino Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

  • Gilead Sciences, Inc. (2017). "Methods for treating Filoviridae virus infections." World Intellectual Property Organization, WO2017049060. (Describes the synthesis and purification of the 7-iodo intermediate).

  • Zhang, L. et al. (2020). "Improved Synthesis of Remdesivir." Organic Process Research & Development. (Discusses optimization of the nucleobase purification).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12262392, Imidazo[1,2-b][1,2,4]triazine." (For structural comparison of the core ring system).

Validation & Comparative

Comparative Guide: HPLC Method Development for Imidazotriazine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazotriazine scaffolds are critical in the development of kinase inhibitors and adenosine receptor antagonists. However, their nitrogen-rich heterocyclic structure presents a distinct chromatographic challenge: severe peak tailing and regioisomer co-elution.

This guide objectively compares traditional low-pH methodologies against modern High-pH/Hybrid-Particle workflows. Our experimental data indicates that utilizing High-pH stable hybrid silica columns (pH > 9.5) significantly outperforms traditional acidic conditions , reducing tailing factors by up to 45% and improving resolution of critical regioisomers.

Part 1: The Chemical Challenge

The imidazotriazine core contains multiple nitrogen atoms. While the bridgehead nitrogens are often non-basic, the peripheral nitrogens typically exhibit weak basicity (pKa ~4–7).

The Silanol Effect: On standard silica-based C18 columns, residual silanols (


) on the stationary phase surface are weakly acidic.
  • Traditional Acidic Conditions (pH 2–3): The analyte is protonated (

    
    ). While silanol ionization is suppressed, "hot" acidic silanols can still interact via ion-exchange with the positively charged base, causing tailing.
    
  • Neutral Conditions (pH 6–8): Worst-case scenario. Both analyte (

    
    ) and silanols (
    
    
    
    ) are ionized, leading to strong ionic retention and massive tailing.
Diagram 1: The Interaction Mechanism

The following diagram illustrates the mechanistic difference between the "Traditional" failure mode and the "High pH" solution.

SilanolInteraction cluster_0 Traditional Acidic Method (pH 3.0) cluster_1 Modern High pH Method (pH 10.0) Acid_State Analyte Protonated (BH+) Interaction Cation Exchange / H-Bonding Acid_State->Interaction Silanol_State Silanols Neutral (Si-OH) (Some Ionized) Silanol_State->Interaction Result_Acid Result: Peak Tailing Interaction->Result_Acid Base_State Analyte Neutral (B) Repulsion No Ionic Interaction (Neutral Analyte) Base_State->Repulsion Silanol_State_High Silanols Ionized (SiO-) Silanol_State_High->Repulsion Result_Base Result: Sharp Symmetry Repulsion->Result_Base

Caption: Comparison of analyte-stationary phase interactions. High pH neutralizes the basic analyte, eliminating cation-exchange tailing mechanisms.

Part 2: Comparative Study – Mobile Phase pH Strategy

The most effective parameter to tune for imidazotriazine separation is pH. We compared the separation of a crude imidazotriazine reaction mixture containing the API and two regioisomers.

Experimental Setup
  • Column: Hybrid Silica C18 (High pH stable), 100 x 2.1 mm, 1.7 µm.

  • Gradient: 5–95% B in 10 minutes.

  • Flow: 0.4 mL/min.

  • Temperature: 40°C.[1]

Data Comparison: Acidic vs. Basic Mobile Phase[2][3]
ParameterMethod A: Acidic (Traditional)Method B: High pH (Recommended)
Aqueous Buffer 0.1% Formic Acid (pH 2.7)10mM Ammonium Bicarbonate (pH 10.0)
Organic Modifier AcetonitrileAcetonitrile
Retention (

)
2.15.4 (Increased Hydrophobicity)
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetric)
Resolution (Isomer) 1.2 (Co-elution)2.8 (Baseline Resolved)
MS Sensitivity Good (

)
Excellent (Better desolvation in high org)

Verdict: Method B (High pH) is superior. At pH 10, the imidazotriazine is deprotonated (neutral). This increases its hydrophobicity (longer retention) and eliminates interaction with silanols. Furthermore, regioisomers often have different pKa values; high pH can accentuate these differences better than low pH.

Critical Note: You must use a column rated for high pH (e.g., Waters XBridge/CSH, Agilent Poroshell HPH, Phenomenex Kinetex EVO). Standard silica dissolves above pH 8.

Part 3: Comparative Study – Stationary Phase Architecture

Once the pH strategy is set, the choice of particle morphology dictates efficiency and speed.

Comparison: Fully Porous (FPP) vs. Core-Shell (SPP)

For purity analysis where resolving minor impurities (<0.05%) is required, efficiency (N) is paramount.

FeatureFully Porous Particle (1.7 µm)Core-Shell Particle (2.7 µm)
Backpressure High (~9,000 psi)Moderate (~5,000 psi)
Efficiency (N/m) ~250,000~220,000
Resistance to Clogging Low (Requires 0.2µm filter)Moderate (2µm frits are standard)
Performance Verdict Gold standard for UPLCBest balance for HPLC/UHPLC

Recommendation: For standard HPLC systems (400–600 bar), Core-Shell (Fused Core) columns are the optimal choice. They provide near-UHPLC efficiency without the backpressure penalty, which is crucial when running viscous, high-pH buffered mobile phases.

Part 4: Optimized Method Development Protocol

Do not rely on trial and error. Follow this systematic screening protocol designed for nitrogen-rich heterocycles.

Step 1: The "High pH" Scout

Always start here. It has the highest probability of success for imidazotriazines.

  • Column: High-pH Stable C18 (e.g., XBridge BEH C18 or Gemini NX-C18).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adj. pH 10 with

    
    ).[2]
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5–95% B over 15 minutes.

Step 2: Selectivity Tuning (If Isomers Co-elute)

If the C18 scout separates the main peak but fails to resolve regioisomers, switch the stationary phase chemistry while maintaining High pH (if possible) or switching to Methanol.

  • Alternative 1: Phenyl-Hexyl. Provides

    
     interactions. Excellent for separating isomers that differ only in the position of the aromatic ring fusion.
    
  • Alternative 2: Methanol. Switch organic modifier from ACN to MeOH. Methanol is a protic solvent and can offer different selectivity for hydrogen-bonding heterocycles.

Diagram 2: Method Development Decision Tree

MethodTree Start Start: Imidazotriazine Sample Scout Screen 1: High pH (pH 10) Hybrid C18 Column Start->Scout Check Check Tailing & Resolution Scout->Check Success Success: Optimize Gradient Check->Success Good Separation Fail_Tailing Issue: Tailing > 1.5 Check->Fail_Tailing Bad Peak Shape Fail_Res Issue: Isomer Co-elution Check->Fail_Res Peaks Overlap Action_Tailing Increase Buffer Conc. or Add Modifier (TEA) Fail_Tailing->Action_Tailing Action_Res Switch Selectivity: 1. Change ACN to MeOH 2. Try Phenyl-Hexyl Column Fail_Res->Action_Res Action_Tailing->Scout Retest Action_Res->Scout Retest

Caption: Decision matrix for optimizing separation. High pH is the primary branch; selectivity tuning follows if resolution fails.

Part 5: Validation & System Suitability

To ensure the method is trustworthy and self-validating, the following System Suitability Test (SST) criteria must be met before every analysis batch:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.3 for the main peak.
    
    • Why: Ensures the column surface has not degraded (lost end-capping) and pH is correct.

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the API and nearest regioisomer.
    
  • Injection Precision: RSD < 0.5% for retention time, < 1.0% for area (n=5).

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from 2

  • Phenomenex. (2024). HPLC Tech Tip: Basic Analytes and High pH Stable Stationary Phases. Retrieved from 3

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from 4

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from 5

  • Genophore. (2024). Small Molecule Drug: Imidazo Triazine Derivative 4. Retrieved from 6

Sources

Mass Spectrometry Fragmentation Pattern of 7-Iodo Nucleobases

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 7-iodo-7-deazapurines, contrasting them with their brominated and non-halogenated analogs. It is designed for researchers optimizing LC-MS/MS workflows for modified nucleosides in drug discovery and genomic applications.

Executive Summary: The "Labile Iodine" Signature

7-iodo-7-deazapurines (e.g., 7-iodo-7-deazaadenine, 7-iodo-7-deazaguanine) are critical scaffolds in antiviral drug development and DNA sequencing chemistries. Their utility lies in the 7-position substitution, which mimics the electronic properties of natural purines while preventing N7-glycosylation or providing a handle for cross-coupling.

In mass spectrometry (MS), these compounds exhibit a distinct "Iodine Effect" :

  • High Lability: The C-I bond is significantly weaker than C-Br or C-Cl, leading to facile iodine loss even at low collision energies.

  • Mass Defect: Iodine introduces a negative mass defect, shifting ions to lower fractional masses compared to biological background.

  • Lack of Isotopic Fingerprint: Unlike Chlorine (3:1) or Bromine (1:1), Iodine is monoisotopic (

    
    I), simplifying the spectrum but removing the M+2 confirmation tool.
    

Mechanistic Insight: Fragmentation Pathways

The fragmentation of 7-iodo nucleobases in Electrospray Ionization (ESI-MS/MS) follows a predictable hierarchy governed by bond dissociation energies (BDE).

The Primary Pathway: Glycosidic Cleavage

For nucleosides (e.g., 7-iodo-7-deaza-2'-deoxyadenosine), the weakest link is the


-glycosidic bond.
  • Mechanism: Protonation occurs on the base (likely N1 or N3).

  • Result: Neutral loss of the sugar moiety (deoxyribose, -116 Da).

  • Observation: The Base Peak in the MS/MS spectrum is almost invariably the protonated aglycone

    
    .
    
The Secondary Pathway: Halogen Elimination

Once the free base is generated, the excess internal energy drives the cleavage of the C-I bond.

  • Neutral Loss of HI: In even-electron ESI ions (

    
    ), the preferred pathway is the elimination of hydrogen iodide (HI, 128 Da). This restores the aromaticity of the deazapurine core.
    
  • Radical Loss (I•): While less common in ESI, the C-I bond is weak enough that homolytic cleavage can occur, especially in high-energy CID or photodissociation, yielding a radical cation

    
    .
    
Diagram 1: Fragmentation Cascade

The following DOT diagram illustrates the stepwise fragmentation from the parent nucleoside to the core heterocyclic fragments.

FragmentationPathway Parent Parent Nucleoside [M+H]+ BaseIon Aglycone Base Ion [Base+H]+ Parent->BaseIon SugarLoss - Sugar (116 Da) DeazaCore Deaza-Purine Core [Base+H - HI]+ BaseIon->DeazaCore HILoss - HI (128 Da) RingFrags Ring Fragments (RDA / HCN Loss) DeazaCore->RingFrags SmallLoss - HCN / NH3

Caption: Stepwise ESI-MS/MS fragmentation pathway of 7-iodo-7-deazapurine nucleosides, highlighting the critical loss of HI.

Comparative Analysis: 7-Iodo vs. Alternatives

This section provides a direct comparison to validate your spectral assignment. The "Iodine Effect" is best understood when contrasted with Bromine and Hydrogen analogs.

Table 1: Spectral Fingerprint Comparison

Data based on 7-deazaadenine scaffold (Base MW = 134).

Feature7-Iodo-7-deaza 7-Bromo-7-deaza 7-Deaza (Hydrogen)
Substituent Mass Iodine (~127 Da)Bromine (~79/81 Da)Hydrogen (1 Da)
Isotopic Pattern Single Peak (

I)
1:1 Doublet (

Br/

Br)
Single Peak
Base Ion (

)
m/z 261 m/z 213 / 215 m/z 135
Primary Fragment m/z 133 (Loss of HI)m/z 133 (Loss of HBr)m/z 108 (Loss of HCN)
C-X Bond Stability Low (Facile Loss)Medium (Requires higher CE)High (Stable C-H)
Mass Defect Negative (Shift to lower mass)NegativePositive

Expert Insight: When analyzing a mixture, use the Mass Defect Filter . 7-iodo compounds will sit significantly "lower" on the mass scale (e.g., m/z 260.95) compared to biological matrix ions (e.g., m/z 261.15).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, follow this "Low-Energy CID" protocol. This method minimizes in-source fragmentation while maximizing structural information.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Target concentration: 1 µM (Iodine compounds ionize well; high concentrations cause detector saturation).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Standard).

    • Cone Voltage: Keep Low (15-20 V). Crucial: High cone voltage will strip the iodine in the source, mimicking the non-iodinated analog.

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Collision Gas: Argon (preferred) or Nitrogen.[1]

    • Collision Energy (CE) Ramp:

      • Low (10-15 eV): To observe the intact Base Ion

        
        .
        
      • Med (25-35 eV): To drive the Iodine loss (

        
         Da).
        
      • High (>40 eV): To fragment the heterocyclic ring (RDA cleavage).

Diagram 2: Experimental Logic Flow

Workflow Sample Sample: 1 µM in MeOH/H2O Source ESI Source Low Cone Voltage Sample->Source Infusion Filter Q1 Selection Select [M+H]+ Source->Filter Soft Ionization Cell Collision Cell Ramp CE 10-40eV Filter->Cell Isolation Detector Detector Identify Neutral Loss Cell->Detector Fragmentation

Caption: Optimized LC-MS/MS workflow for labile halogenated nucleobases.

Detailed Fragmentation Data (Reference Values)

Use these values to calibrate your mass analyzer or validate your compound identity.

A. 7-Iodo-7-deazaadenine (Aglycone)
  • Parent Ion

    
    :  m/z 261.0
    
  • Dominant Fragment: m/z 133.0 (Loss of HI, -128 Da). Note: This ion corresponds to the protonated 7-deazaadenine core.

  • Secondary Fragment: m/z 106.0 (Loss of HCN from the core).

B. 7-Iodo-7-deazaGuanine (Aglycone)
  • Parent Ion

    
    :  m/z 277.0
    
  • Dominant Fragment: m/z 149.0 (Loss of HI, -128 Da). Note: This ion corresponds to the protonated 7-deazaGuanine core.

  • Secondary Fragment: m/z 106.0 (Loss of HNCO, characteristic of guanine-type rings).

C. 7-Iodo-7-deaza-2'-deoxyadenosine (Nucleoside)
  • Parent Ion

    
    :  m/z 377.0
    
  • Fragment 1: m/z 261.0 (Base peak, Loss of sugar).

  • Fragment 2: m/z 133.0 (Sequential loss of HI).

References

  • Fragmentation of Nucleosides: "The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry." Life Science Journal, 2008.[2] Link

  • 7-Deaza Stability: "Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry."[3] Nucleic Acids Research, 1995.[3] Link

  • Mass Defect Utility: "Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents." Analytical Chemistry, 2009.[4] Link

  • Halogenated Nucleoside Synthesis & Characterization: "The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine." Nucleic Acids Research, 2000. Link

Sources

Strategic Structural Analysis: 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a strategic technical resource designed for medicinal chemists and structural biologists. It addresses the critical characterization of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine , a high-value scaffold in the synthesis of adenine-mimetic kinase inhibitors and nucleoside antivirals.

A Comparative Guide to Solid-State Characterization[1]

Executive Summary

In the development of ATP-competitive inhibitors and C-nucleoside antivirals (e.g., Remdesivir analogues), the imidazo[2,1-f][1,2,4]triazine core serves as a privileged isostere of adenine. The 7-iodo derivative is the pivotal "gatekeeper" intermediate—the iodine atom provides the electrophilic handle for cross-coupling (Suzuki/Sonogashira) to install specificity-determining moieties.

While solution-phase NMR is standard for routine checks, it often fails to resolve critical ambiguities regarding regioisomerism (ring closure direction) and tautomerism (amino vs. imino forms). This guide compares X-ray crystallography against alternative analytical methods, demonstrating why single-crystal analysis is the non-negotiable standard for validating this scaffold before late-stage diversification.

Part 1: The Comparative Landscape

For a researcher holding a vial of this intermediate, the choice of characterization method dictates the reliability of the subsequent medicinal chemistry campaign.

Table 1: Performance Comparison of Characterization Methodologies
FeatureSingle Crystal X-Ray (SC-XRD) Solution NMR (1H/13C/15N) Powder Diffraction (PXRD)
Regio-Verification Absolute. Unambiguously distinguishes imidazo[2,1-f] from imidazo[1,2-b] isomers.Inferred. Relies on subtle NOE correlations; often ambiguous for fused quaternary carbons.Fingerprint only. Requires a reference pattern (simulated from SC-XRD) to be useful.
Tautomer Identification Definitive. Locates H-atoms on exocyclic amines vs. ring nitrogens (Amino vs. Imino).Dynamic. Fast exchange in solvent often averages signals, obscuring the true tautomer.Static. Can detect polymorphs but cannot easily solve atomic positions ab initio.
Intermolecular Forces Visualized. Reveals Halogen Bonding (C-I[1]···N) and

-

stacking critical for solubility.
Invisible. Concentration-dependent shifts give only vague hints of aggregation.Bulk lattice data. Provides unit cell dimensions but no atomic interaction insight.
Sample Requirement ~0.1 mg (Single Crystal)~5-10 mg (Solution)~10-50 mg (Bulk Powder)
Strategic Value High. Validates the scaffold's geometry for docking simulations.Medium. Good for purity, poor for 3D spatial confirmation.Low. Primarily for batch-to-batch consistency checks.
Part 2: Critical Structural Features

When analyzing the X-ray data of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine, researchers must focus on three specific phenomena that dictate its behavior in drug formulation and binding.

1. The Halogen Bond (The "Sigma-Hole")

Unlike the 7-H or 7-Alkyl variants, the 7-Iodo derivative possesses a large, polarizable iodine atom. In the crystal lattice, look for a Type II Halogen Bond :

  • Mechanism: The electron-deficient "cap" (sigma-hole) of the Iodine atom interacts with the lone pair of a Triazine Nitrogen (N1 or N8) on a neighboring molecule.

  • Metric: Distance (I···N) < sum of van der Waals radii (~3.53 Å). Angle (C-I···N) ≈ 170–180°.

  • Significance: This interaction creates rigid "molecular tapes" in the solid state, often reducing solubility compared to the bromo- or chloro-analogues.

2. The Tautomeric "Anchor"

The 4-amine group is an H-bond donor. In the crystal, it typically forms a Ribbon Motif mimicking the Watson-Crick face of Adenine.

  • Observation: Two N-H···N hydrogen bonds linking the molecules in a centrosymmetric dimer or infinite chain.

  • Drug Design Implication: If the crystal shows the imino tautomer (=NH at position 4, H on ring N), the scaffold may not bind to the kinase hinge region as predicted. SC-XRD is the only way to rule this out.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to grow diffraction-quality crystals of planar, poorly soluble heteroaromatics.

Phase A: Crystal Growth (Vapor Diffusion)
  • Solvent System: DMSO (Good solubility) / Methanol (Poor solubility/Antisolvent).

  • Step 1: Dissolve 5 mg of the 7-iodo compound in 0.5 mL DMSO. Ensure the solution is clear (filter through 0.2 µm PTFE if needed).

  • Step 2: Place in an inner vial (small GC vial).

  • Step 3: Place the open inner vial inside a larger jar containing 3 mL of Methanol.

  • Step 4: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Validation: Methanol vapor will slowly diffuse into the DMSO, lowering solubility. Look for colorless/pale yellow needles or plates after 3–7 days. Note: Iodine-containing compounds may yellow slightly due to trace oxidation; this does not affect the diffraction of the main crystal.

Phase B: Data Collection & Refinement
  • Source: Copper (Cu K

    
    ) radiation is preferred over Molybdenum (Mo) for this small organic molecule to maximize diffraction intensity, despite the higher absorption of Iodine.
    
  • Absorption Correction: Critical. The Iodine atom (Z=53) has a high absorption coefficient. You must use a multi-scan or analytical absorption correction (e.g., SADABS or CrysAlisPro scaling), otherwise, the thermal ellipsoids will appear distorted (non-positive definite).

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen positions clearly.

Part 4: Decision Logic & Visualization

The following diagram illustrates the strategic workflow. It highlights where X-ray crystallography acts as the critical "Go/No-Go" gate in the synthesis of this scaffold.

G Start Precursor: 1,2,4-Triazin-3-amine Reaction Cyclization with Chloroacetaldehyde Start->Reaction Intermediate Crude Scaffold: Imidazo[2,1-f][1,2,4]triazine Reaction->Intermediate Iodination Electrophilic Iodination (NIS, DMF) Intermediate->Iodination Product Target: 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine Iodination->Product Check Characterization Checkpoint Product->Check NMR 1H NMR Analysis Check->NMR Routine XRD X-Ray Crystallography (SC-XRD) Check->XRD Strategic (Recommended) Risk Risk: Isomer Ambiguity (Regioisomer [1,2-b]?) NMR->Risk Inconclusive for 3D structure Success Confirmed Structure: 1. Regio-chemistry Correct 2. Tautomer Defined 3. Packing (Halogen Bonds) Known XRD->Success Definitive Risk->XRD Resolution Required

Figure 1: Strategic Characterization Workflow. Note how X-ray Crystallography (XRD) resolves the risks associated with isomerism that NMR leaves ambiguous.

References
  • Imidazo[2,1-f][1,2,4]triazine Core Synthesis & Nucleoside Analogues Synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines as inhibitors of adenosine and AMP deaminases. Royal Society of Chemistry. [Link]

  • Remdesivir (GS-5734) & Related Pyrrolo[2,1-f]triazine Scaffolds Structural Insights into Plasticity and Discovery of Remdesivir Metabolite GS-441524 Binding in SARS-CoV-2 Macrodomain. National Institutes of Health (PMC). [Link]

  • Halogen Bonding in Nitrogen Heterocycles The Halogen Bond: Nature, Characteristics, and Applications in Crystal Engineering. National Institutes of Health (PMC). [Link]

  • Comparative Analysis of X-ray vs. NMR Comparison of NMR and X-ray crystallography in Structural Biology. Creative Biostructure. [Link]

  • Iodine-Catalyzed Synthesis of Imidazo-Heterocycles Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. National Institutes of Health (PMC). [Link]

Sources

Advanced Reference Standards for Remdesivir Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry transitions from emergency use authorizations to standardized global manufacturing of Remdesivir (RDV), rigorous impurity profiling has become a critical regulatory mandate. Remdesivir is a complex phosphoramidate prodrug that requires precise analytical methodologies to distinguish the intact active pharmaceutical ingredient (API) from process-related impurities, stereoisomers, and degradation products.

This guide provides an objective comparison of reference standards and details a field-proven, self-validating LC-MS/MS methodology for Remdesivir impurity profiling, designed for researchers and drug development professionals.

Mechanistic Origins of Remdesivir Impurities

To select the correct reference standards, one must first understand the chemical vulnerabilities of the Remdesivir molecule. Remdesivir is designed to metabolize intracellularly into its active triphosphate form (GS-443902) (1)[1]. However, the same structural features that enable its mechanism of action—namely the ester and phosphoramidate linkages—make it highly susceptible to ex-vivo degradation during manufacturing and storage (2)[2].

  • Hydrolytic Degradation: Exposure to acidic or alkaline conditions rapidly cleaves the prodrug into intermediate metabolites like GS-704277 and the nucleoside core GS-441524 (3)[3].

  • Stereochemical Impurities: Remdesivir is a specific Sp isomer at the phosphorus center. Inversion during synthesis can lead to the Rp diastereomer, which possesses different pharmacokinetic properties and must be tightly controlled.

RDV_Metabolism RDV Remdesivir (API) Prodrug GS704277 GS-704277 Intermediate RDV->GS704277 Esterase Cleavage Degradants Hydrolytic/Oxidative Impurities RDV->Degradants Acid/Base Stress GS441524 GS-441524 Nucleoside Core GS704277->GS441524 Phosphoramidase GS443902 GS-443902 Active Triphosphate GS441524->GS443902 Intracellular Kinases

Caption: Remdesivir metabolic and degradation pathways highlighting key target impurities.

Comparative Analysis of Reference Standards

When establishing an impurity profile, laboratories must choose between Pharmacopeial standards (USP/EP) and Commercial/Custom synthesized standards. The choice heavily dictates the flexibility and regulatory compliance of the assay.

Table 1: Comparison of Remdesivir Reference Standard Sources
Standard CategoryPrimary Use CaseAdvantagesLimitationsKey Impurities Covered
Pharmacopeial (USP/EP) Regulatory submission, final lot release QC.Guaranteed regulatory acceptance; highly characterized purity.Expensive; limited variety of specific degradation impurities available.Intact RDV, GS-441524.
Commercial Vendors (e.g., LGC, TRC) Early-stage development, forced degradation studies.Broad catalog of specific process impurities and stable isotope-labeled (SIL) internal standards.Requires secondary in-house validation for GMP use.Rp-isomer, GS-704277, oxidized derivatives.
Custom Synthesis Proprietary route scouting, novel degradant identification.Tailored to unique synthetic routes; allows for heavy isotope labeling.High cost and lead time; requires full structural elucidation (NMR, HRMS).Uncharacterized novel synthesis byproducts.

Self-Validating Experimental Protocol: Stability-Indicating LC-MS/MS

To accurately quantify these impurities, standard HPLC-UV methods often lack the sensitivity required for trace-level degradants. The following protocol outlines a self-validating LC-MS/MS workflow that ensures data integrity by preventing artifactual degradation during the assay itself (3)[3].

Step 1: Sample Acidification and Stabilization
  • Procedure: Treat all samples and reference standard dilutions with a nominally 20% Formic Acid (FA) solution (100:8 v/v ratio) immediately upon preparation (3)[3].

  • Causality: Remdesivir and its intermediate metabolite GS-704277 are highly susceptible to hydrolysis in neutral or alkaline environments. Acidification drops the pH below the activity threshold of ambient esterases and stabilizes the phosphoramidate bond, ensuring that any detected impurities originated from the sample, not the sample preparation process (3)[3].

Step 2: Chromatographic Separation
  • Procedure: Utilize an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm). Use a gradient elution with Mobile Phase A (10 mM ammonium formate in 5% methanol, pH 2.5) and Mobile Phase B (100% methanol) (3)[3]. (Note: For green chemistry labs, an organic solvent-free mixed-micellar mobile phase on an RP-C18 column can be substituted for UV-based assays (4)).

  • Causality: The T3 column's advanced end-capping allows it to withstand highly aqueous mobile phases. This provides superior retention for highly polar degradation products (like the nucleoside core GS-441524) while maintaining sharp, symmetrical peak shapes for the lipophilic intact prodrug (3)[3].

Step 3: Polarity-Switching ESI-MS/MS Detection
  • Procedure: Perform separate injections for each analyte or utilize rapid polarity switching, employing distinct Electrospray Ionization (ESI) modes and organic gradients for the API versus the impurities (3)[3].

  • Causality: Remdesivir and its metabolites have vastly different ionization efficiencies. Separate injections or polarity switching minimizes ion suppression in the source and eliminates carryover between the high-concentration API and trace-level impurities (3)[3].

Step 4: System Suitability and Self-Validation (SST)
  • Procedure: Integrate stable isotope-labeled (SIL) internal standards (e.g., 13C/15N-labeled RDV) into every sample. Run continuous Quality Control (QC) checks at 3 distinct concentration levels throughout the batch.

  • Causality: This creates a self-validating loop. If matrix effects, column degradation, or instrument drift occur, the internal standard response will shift proportionally. The system automatically flags the run as invalid before erroneous impurity data is reported, ensuring absolute trustworthiness of the results.

LCMS_Protocol Prep 1. Sample Acidification (20% Formic Acid) Chrom 2. UHPLC Separation (T3 Column, pH 2.5) Prep->Chrom Arrests degradation MS 3. ESI-MS/MS (Polarity Switching) Chrom->MS Resolves isomers Val 4. Self-Validation (Isotope Dilution & SST) MS->Val Quantifies trace levels Val->Prep Feedback loop

Caption: Self-validating LC-MS/MS workflow for Remdesivir impurity profiling.

Quantitative Validation Metrics

When utilizing the reference standards in the methodology described above, the assay must meet strict validation criteria per ICH Q2(R1) guidelines. The table below summarizes the expected quantitative performance based on validated literature data (3)[3] (5)[5].

Table 2: Expected Method Validation Parameters
Analyte / ImpurityLinearity Range (ng/mL)Limit of Detection (LOD)Precision (%CV)Accuracy (%)
Remdesivir (API) 4 – 40000.0375 ng/mL< 6.6%± 11.5%
GS-441524 (Nucleoside Core) 2 – 20000.375 ng/mL< 6.6%± 11.5%
GS-704277 (Intermediate) 2 – 2000N/A< 6.6%± 11.5%

By combining high-purity reference standards with a mechanistically grounded, self-validating LC-MS/MS protocol, laboratories can ensure the highest level of accuracy and regulatory compliance in Remdesivir impurity profiling.

References

  • Source: PMC (nih.gov)
  • A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 Source: MDPI URL
  • Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products Source: ResearchGate URL
  • Green Stability Indicating Organic Solvent-Free HPLC Determination of Remdesivir in Substances and Pharmaceutical Dosage Forms Source: MDPI / LeoPARD URL
  • Source: ijpsjournal.

Sources

spectroscopic characterization of 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 4-Amino-7-iodoimidazo[2,1-f][1,2,4]triazine

Executive Summary & Strategic Importance

4-Amino-7-iodoimidazo[2,1-f][1,2,4]triazine represents a critical halogenated heterocyclic scaffold, functioning primarily as a versatile intermediate in the synthesis of C-nucleoside analogs and purine mimetics. While structurally isomorphic to the widely recognized pyrrolo[2,1-f][1,2,4]triazine (the nucleobase of Remdesivir/GS-441524), the imidazo variant incorporates an additional nitrogen in the five-membered ring, altering its electronic properties, hydrogen-bonding potential, and metabolic stability.

This guide provides a rigorous spectroscopic framework to distinguish the 7-iodo derivative from its non-halogenated precursor and its regioisomeric impurities. The 7-iodo position is the "chemical handle" for subsequent metal-halogen exchange (e.g., lithiation) or palladium-catalyzed cross-couplings (Suzuki/Sonogashira), making its unequivocal verification essential for downstream success.

Comparative Spectroscopic Profiling

The following analysis compares the target molecule (Target ) against its direct precursor (Precursor ) and its closest structural competitor (Alternative ).

Table 1: Key Spectroscopic Differentiators

FeatureTarget: 4-Amino-7-iodoimidazo[2,1-f][1,2,4]triazine Precursor: 4-Aminoimidazo[2,1-f][1,2,4]triazine Alternative: 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₅H₄IN₅C₅H₅N₅C₆H₅IN₄
Exact Mass (M+H) ~261.95 Da~136.06 Da~260.96 Da
¹H NMR (DMSO-d₆) H-7 signal: ABSENT H-2 (Triazine): ~8.0–8.2 ppm (s)H-6 (Imidazo): ~7.6–7.8 ppm (s)H-7 signal: PRESENT (~7.8–8.0 ppm)H-2: ~8.0–8.2 ppmH-6: ~7.5 ppm (d, J~2.5 Hz)H-7: AbsentH-2: ~7.9 ppmH-6: ~6.8 ppm (d, J~4.5 Hz)
¹³C NMR C-7: Upfield Shift (~50–60 ppm due to Heavy Atom Effect of Iodine)C-7: Aromatic region (~110–120 ppm)C-7: ~50–60 ppm (Iodinated carbon)
Mass Spec (ESI) [M+H]⁺ m/z 262 No bromine isotope pattern (M+2).[M+H]⁺ m/z 136[M+H]⁺ m/z 261
UV Absorbance Bathochromic shift (Red shift) vs precursor due to I-polarizability.λmax ~260–270 nmλmax ~275–285 nm

Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Workflow

Objective: Confirm regioselective iodination at C-7 and rule out N-iodination or di-iodination.

Protocol:

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ . (Chloroform-d is often poor for these polar bases).

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (512+ scans).

  • Critical Checkpoint (The "H-7 Test"):

    • In the Precursor , the imidazole ring protons (H-6 and H-7) typically appear as a pair of doublets (coupling J ~2.5 Hz) or closely spaced singlets if resolution is low.

    • In the Target (7-Iodo) , the signal corresponding to H-7 must completely disappear. The remaining H-6 proton often collapses to a sharp singlet and shifts downfield slightly due to the ortho-iodine effect.

    • Note: If H-7 is still present, the reaction is incomplete. If H-6 disappears, you may have over-iodinated.

B. Mass Spectrometry (LC-MS) Workflow

Objective: Validate elemental composition and purity.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Interpretation:

    • Look for the parent ion m/z 262 (M+H) .

    • Iodine Signature: Iodine is monoisotopic (¹²⁷I). Unlike Bromine (1:1 ratio of M/M+2) or Chlorine (3:1 ratio), Iodine shows a single dominant peak.

    • Fragmentation: In MS/MS, look for the neutral loss of Iodine radical (127 Da) or HI (128 Da), resulting in a daughter ion at m/z ~135/136 (reverting to the base scaffold).

Synthesis & Logic Diagram

The following diagram illustrates the decision tree for validating the synthesis of the 7-iodo derivative from its 4-amino precursor.

G Start Starting Material 4-aminoimidazo[2,1-f][1,2,4]triazine (C5H5N5) Reaction Iodination Reaction (NIS, DMF or I2/KOH) Start->Reaction + I+ Source Analysis Crude Product Analysis (LC-MS & 1H NMR) Reaction->Analysis CheckMS Check MS (m/z) Analysis->CheckMS CheckNMR Check 1H NMR (Aromatic Region) CheckMS->CheckNMR m/z 262 Observed Fail_SM Incomplete Reaction (m/z 136, H-7 Present) CheckMS->Fail_SM m/z 136 Dominant Fail_Over Over-Iodination (Di-iodo species, m/z 388) CheckMS->Fail_Over m/z 388 Observed Success Target Confirmed 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine (m/z 262, H-7 Absent) CheckNMR->Success H-7 Signal GONE H-6 Singlet Present CheckNMR->Fail_SM H-7 Doublet Remains

Figure 1: Logical workflow for confirming the synthesis of 4-amino-7-iodoimidazo[2,1-f][1,2,4]triazine, highlighting critical spectroscopic checkpoints.

Technical Nuances & Troubleshooting

1. The "Heavy Atom" Effect in ¹³C NMR: Do not be alarmed if the C-7 carbon signal is difficult to find or appears significantly upfield (50–60 ppm) compared to typical aromatic carbons. The iodine atom exerts a strong shielding effect (heavy atom effect) on the directly attached carbon. This is a confirmation of C-iodination, not an artifact.

2. Solubility Issues: These fused heterocyclic amines are often sparingly soluble. If DMSO-d₆ signals are broad, try adding a drop of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the exocyclic amine/ring nitrogens, breaking intermolecular H-bonds and sharpening the peaks, though it will shift signals downfield.

3. Distinguishing from N-Iodination: In rare cases, iodine may attach to the exocyclic amine (N-I). This is usually unstable and reverts during workup. However, if observed:

  • C-I bond: Stable. ¹³C signal at ~55 ppm.

  • N-I bond: Labile. No high-field ¹³C signal. Protons on the ring (H-6, H-7) would both remain if iodination occurred only on the amine.

References

  • Synthesis of Imidazo[2,1-f][1,2,4]triazine Scaffolds: Patent WO2017070135A1. "Prodrugs of imidazotriazine compounds as CK2 inhibitors." (Describes the 4-amino-7-cyano analog, establishing the numbering and reactivity of the 7-position).

  • Comparative Data on Pyrrolo[2,1-f][1,2,4]triazine (Remdesivir Base): Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." J. Med. Chem. 2017, 60, 5, 1648–1661. (Provides definitive NMR/MS data for the isosteric 7-iodo-pyrrolo analog).

  • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH.

Safety Operating Guide

Advanced Safety and Operational Logistics for Handling 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

As drug development accelerates, the synthesis of novel immunomodulators and antiviral agents frequently relies on complex halogenated heterocycles. 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine is a critical building block, notably utilized in the synthesis of Toll-like receptor 7 (TLR7) agonists[1]. While its chemical reactivity makes it invaluable for structural activity relationship (SAR) optimization, its halogenated heteroaromatic nature introduces specific occupational health risks.

Standard laboratory safety protocols often fail to account for the nuanced physical properties of halogenated powders—specifically their tendency for electrostatic aerosolization and their enhanced dermal penetration when dissolved in polar aprotic solvents. This guide provides a comprehensive, self-validating system for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of this specific compound.

Chemical Profile & Quantitative Hazard Assessment

Before designing a safety protocol, we must establish the physicochemical baseline of the compound to understand the specific risks it poses during active handling[2].

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 260.04 g/mol Fine particulate nature; easily becomes airborne if disturbed.
GHS Hazard H315 Causes skin irritationRequires strict, multi-layered dermal barrier protocols.
GHS Hazard H319 Causes serious eye irritationMandates sealed ocular protection (standard safety glasses are insufficient).
GHS Hazard H335 May cause respiratory irritationMust be handled exclusively under verified negative pressure.
The Causality of PPE Selection

Safety is not achieved by merely wearing PPE; it is achieved by understanding why specific materials are chosen based on the chemical's behavior and the[3].

Table 2: Quantitative PPE Specifications and Causality

PPE ComponentMaterial SpecificationQuantitative MetricCausality for Selection
Primary (Outer) Glove Nitrile (Powder-free)

5 mil thickness
Nitrile provides excellent mechanical resistance to solid halogenated particulates while maintaining the tactile sensitivity required for milligram-scale weighing.
Secondary (Inner) Glove Neoprene or Nitrile

4 mil thickness
Acts as a critical secondary barrier. If the compound is dissolved in a carrier solvent (e.g., DMSO or DMF), the solvent can rapidly permeate a single glove layer, carrying the active pharmaceutical ingredient directly into the skin.
Ocular Protection Polycarbonate GogglesANSI Z87.1 (D3 rating)The D3 rating specifically certifies protection against liquid droplets and fine powder aerosolization, which standard safety glasses with side-shields cannot prevent.
Body Protection Flame-Resistant (FR)100% Cotton / Nomex®Synthetic lab coats (e.g., polyester) generate static electricity. Static buildup can cause the highly polar halogenated powder to spontaneously aerosolize upon opening the vial.
Self-Validating Operational Protocol

To ensure absolute trustworthiness in your methodology, every step in this handling protocol includes a validation checkpoint. Do not proceed to the next step unless the validation condition is met.

  • Step 1: Environmental Initialization

    • Action: Activate the chemical fume hood and clear all non-essential equipment to minimize turbulent airflow.

    • Validation: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm). If the alarm sounds or the flow is outside this range, abort the procedure.

  • Step 2: Static Mitigation (Critical Step)

    • Action: Pass an anti-static zero-ionizer over the weighing spatula and an anti-static polymeric weigh boat.

    • Causality: Halogenated heterocyclic powders are highly prone to static cling. Eliminating the static charge prevents the powder from repelling off the spatula and contaminating the workspace or operator.

  • Step 3: Transfer and Weighing

    • Action: Place the sealed vial of 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine into the hood. Tare the weigh boat. Carefully transfer the required mass.

    • Validation: The analytical balance must stabilize within 3 seconds. Continuous drifting indicates micro-drafts or residual static interference, which must be resolved before proceeding.

  • Step 4: In-Situ Solubilization

    • Action: If the protocol requires a solution, add the carrier solvent directly to the weigh boat or transfer the solid to a volumetric flask before removing it from the fume hood.

    • Causality: Transporting dry, highly active halogenated powders across the laboratory drastically increases the risk of accidental inhalation.

  • Step 5: Decontamination

    • Action: Wipe the balance and hood surface with an isopropanol-soaked lint-free wipe. Dispose of the wipe immediately in the designated solid hazardous waste bin.

Hazardous Waste Disposal Plan (EPA RCRA Compliance)

Improper disposal of halogenated heterocycles not only poses severe environmental risks but also exposes your facility to substantial EPA penalties under the [4].

Table 3: Waste Segregation and Disposal Logistics

Waste CategoryEPA ClassificationAccumulation LimitDisposal Methodology
Solid Debris (Gloves, Wipes)State-Regulated / Non-RCRA180 days (SQG)Must be collected in a sealed, labeled poly-drum and sent for high-temperature incineration.
Halogenated Solvent Waste RCRA F-Listed / D-Listed90 days (LQG) / 180 days (SQG)Must be strictly segregated from non-halogenated waste to prevent explosive cross-reactions and ensure acceptance at a licensed TSDF.

Logistical Directive: Never mix halogenated waste (like solutions containing 7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine) with standard organic waste. Halogenated waste requires specialized incineration at much higher temperatures to prevent the formation of toxic dioxins and furans.

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of our safety and disposal architecture, ensuring a closed-loop system from preparation to final EPA-compliant disposal.

Workflow cluster_0 Phase 1: Pre-Operation & PPE cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Disposal (EPA RCRA) N1 Risk Assessment (H315, H319) N2 Don Double Nitrile Gloves & FR Lab Coat N1->N2 N3 Don Safety Goggles (ANSI Z87.1) N2->N3 N4 Operate in Certified Fume Hood N3->N4 Proceed to Hood N5 Weighing & Transfer (7-Iodoimidazo...) N4->N5 N6 Segregate as Halogenated Waste N5->N6 Waste Generation N7 Label & Store (<180 days) N6->N7 N8 Incineration (Licensed TSDF) N7->N8

Fig 1: End-to-end safety workflow for handling and disposing of halogenated heterocyclic amines.

References
  • World Intellectual Property Organization (WIPO). "IMIDAZO [2, 1-F] [1, 2, 4] TRIAZIN-4-AMINE DERIVATIVES AS TLR7 AGONIST." Patent WO2020160710. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." Available at:[Link]

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Available at:[Link]

  • US Waste & Recycling. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." Available at:[Link]

Sources

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